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  • Product: 1,6-Bis(Morpholino)-2-Hexyne
  • CAS: 7252-90-6

Core Science & Biosynthesis

Foundational

Architectural and Synthetic Paradigms of 1,6-Bis(Morpholino)-2-Hexyne: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In the landscape of modern chemical biology and drug development, bifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern chemical biology and drug development, bifunctional aliphatic alkynes serve as highly versatile building blocks. 1,6-Bis(morpholino)-2-hexyne is a specialized chemical intermediate characterized by a rigid 2-hexyne core flanked by two electron-rich morpholine heterocycles[1]. The morpholine rings act as privileged pharmacophores that enhance aqueous solubility, modulate physiological pKa, and provide predictable metabolic stability. This whitepaper provides a comprehensive technical analysis of its structural properties, molecular weight calculations, synthetic methodologies, and analytical validation protocols.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of 1,6-Bis(morpholino)-2-hexyne consists of a six-carbon chain containing an internal alkyne at the C2 position. The terminal C1 and C6 carbons are functionalized with morpholino groups. The presence of the internal alkyne imposes a linear, rigid geometry across the C1-C2≡C3-C4 axis, acting as a defined spatial spacer between the two basic morpholine moieties.

To establish a self-validating baseline for mass spectrometry and analytical tracking, the exact molecular weight must be calculated from the linear formula C14H24N2O2 [1].

  • Carbon (C): 14 × 12.011 = 168.154 g/mol

  • Hydrogen (H): 24 × 1.008 = 24.192 g/mol

  • Nitrogen (N): 2 × 14.007 = 28.014 g/mol

  • Oxygen (O): 2 × 15.999 = 31.998 g/mol

  • Total Average Molecular Weight: 252.36 g/mol [1]

Quantitative Data Summary
ParameterSpecification
Chemical Name 1,6-Bis(morpholino)-2-hexyne
CAS Registry Number 7252-90-6[2]
Linear Formula C14H24N2O2[1]
Average Molecular Weight 252.36 g/mol [1]
Monoisotopic Mass 252.1838 Da
[M+H]+ (ESI-MS) 253.1911 Da
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H336)[2]

Mechanistic Synthesis: The Cu-Catalyzed A3-Coupling Strategy

The most atom-economical and scalable route to synthesize 1,6-Bis(morpholino)-2-hexyne is via a Copper-catalyzed A3-coupling (Aldehyde-Alkyne-Amine Mannich reaction). This pathway couples 5-morpholino-1-pentyne (a terminal alkyne) with formaldehyde and morpholine.

Causality of Reagent Selection: Copper(I) iodide (CuI) is explicitly selected as the catalyst over Copper(II) salts because its soft Lewis acidity specifically activates the soft alkyne π-system. This facilitates the formation of the critical copper acetylide intermediate without the catalyst being irreversibly sequestered by the hard nitrogen lone pairs of the morpholine reactants.

SynthesisPathway A 5-Morpholino-1-pentyne (Terminal Alkyne) E Copper Acetylide Intermediate A->E Cu(I) insertion B Formaldehyde (Electrophile) F Iminium Ion Intermediate B->F Condensation C Morpholine (Amine) C->F D Cu(I) Catalyst (Activation) D->E G 1,6-Bis(Morpholino)-2-Hexyne (Target: C14H24N2O2) E->G C-C Bond Formation F->G

Fig 1. Cu-catalyzed A3-coupling (Mannich) synthesis of 1,6-Bis(morpholino)-2-hexyne.

Experimental Protocol: Synthesis & Isolation

This protocol is designed as a self-validating system , utilizing physical and chemical indicators to confirm reaction progress and purification success without requiring immediate instrumental analysis.

Step 1: Reagent Preparation & Iminium Formation

  • In a flame-dried 100 mL round-bottom flask under an inert Argon atmosphere, combine paraformaldehyde (1.2 eq) and morpholine (1.2 eq) in anhydrous 1,4-dioxane (20 mL).

  • Stir at 60°C for 30 minutes. Causality: Pre-heating ensures the depolymerization of paraformaldehyde and drives the condensation to form the reactive iminium ion intermediate before the alkyne is introduced.

Step 2: Catalytic Activation & Coupling

  • Add 5-morpholino-1-pentyne (1.0 eq) followed by CuI (5 mol%).

  • Elevate the temperature to 90°C and stir for 12 hours.

  • Self-Validation Check (TLC): Spot the mixture on a silica TLC plate. Stain with ninhydrin. The secondary amine (morpholine) will stain actively, whereas the product (a tertiary bis-amine) will show a distinct Rf shift and resist primary ninhydrin staining, providing real-time visual confirmation of conversion.

Step 3: Quenching & Liquid-Liquid Extraction

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl (30 mL).

  • Extract with Ethyl Acetate (3 × 20 mL).

  • Self-Validation Check (Visual): The addition of NH4Cl induces a deep blue color in the aqueous layer due to the formation of water-soluble[Cu(NH3)4]2+ complexes. The complete transfer of the blue tint to the aqueous phase visually validates that the organic product layer is successfully stripped of the heavy metal catalyst.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Analytical Validation Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards are met, the crude product must undergo a rigorous, multi-tiered analytical validation workflow.

ValidationWorkflow Step1 1. Crude Reaction Mixture (Post-Workup) Step2 2. RP-HPLC Purification (C18, Gradient MeCN/H2O) Step1->Step2 Isolate Step3 3. High-Resolution Mass Spec Target [M+H]+ = 253.1911 Step2->Step3 Mass Confirmation Step4 4. Multinuclear NMR (1H, 13C) Alkyne & Morpholine Check Step3->Step4 Structural Elucidation Step5 5. Final QA Release (>98% Purity Validated) Step4->Step5 Certification

Fig 2. Self-validating analytical workflow for structural and purity confirmation.

Step-by-Step Analytical Methodology:

  • RP-HPLC Separation: Run the sample on a C18 column using a gradient of Acetonitrile/Water. Causality: The mobile phase must be buffered with 0.1% Trifluoroacetic acid (TFA). Because morpholine has a pKa of ~8.3, the low pH protonates the nitrogen atoms, preventing secondary interactions with residual silanols on the stationary phase and ensuring sharp, symmetrical peak elution.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the HPLC eluent via ESI-MS in positive ion mode. The self-validating target is the exact monoisotopic [M+H]+ mass of 253.1911 Da .

  • NMR Spectroscopy: Perform 1H and 13C NMR in CDCl3. The 13C spectrum must exhibit two distinct quaternary carbon signals in the 75-85 ppm range, confirming the preservation of the internal C≡C triple bond.

Applications in Drug Development & Chemical Biology

Molecules containing internal alkynes and bis-morpholino groups are highly prized in medicinal chemistry.

  • Pharmacokinetic Modulators: The dual morpholine rings act as weak bases, significantly improving the aqueous solubility of highly lipophilic drug candidates. They are frequently used to tune the logD (distribution coefficient) of a molecule to optimize blood-brain barrier (BBB) penetration or oral bioavailability.

  • Cycloaddition Precursors: The internal alkyne core can be utilized in specialized 1,3-dipolar cycloadditions or reacted with reagents like dimethyl acetylenedicarboxylate (DMAD) to construct complex heterocyclic systems (e.g., substituted triazoles or thiophene derivatives)[3].

References

  • 1,6-BIS(MORPHOLINO)-2-HEXYNE — Chemical Substance Information - NextSDS Source: nextsds.com URL:2

  • 23403 | Sigma-Aldrich (Product Catalog & Molecular Weight Data) Source: sigmaaldrich.cn URL:1

  • Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis Source: thieme-connect.com URL:3

Sources

Exploratory

1,6-Bis(Morpholino)-2-Hexyne CAS 7252-90-6 physical and chemical properties

1,6-Bis(Morpholino)-2-Hexyne (CAS 7252-90-6): Physicochemical Profiling and Synthetic Utility in Modern Drug Discovery Executive Summary In the rapidly evolving landscape of targeted protein degradation (e.g., PROTACs) a...

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Author: BenchChem Technical Support Team. Date: March 2026

1,6-Bis(Morpholino)-2-Hexyne (CAS 7252-90-6): Physicochemical Profiling and Synthetic Utility in Modern Drug Discovery

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (e.g., PROTACs) and antibody-drug conjugates (ADCs), the demand for bifunctional, structurally rigid, and highly soluble linkers has surged. 1,6-Bis(Morpholino)-2-Hexyne (CAS 7252-90-6) emerges as a highly specialized building block that fulfills these criteria. By combining the aqueous solubility and metabolic stability of dual morpholine rings with the rigid, linear geometry of an internal 2-hexyne core, this molecule provides a versatile scaffold for advanced synthetic applications.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic material properties. We will dissect the causality behind its structural features, explore its reactivity profile in click chemistry and cross-coupling, and provide self-validating experimental protocols for its integration into drug discovery pipelines.

Physicochemical Properties & Structural Asymmetry

To effectively utilize 1,6-Bis(Morpholino)-2-Hexyne, one must first understand its fundamental physical and chemical parameters. The data below synthesizes its core properties, providing a baseline for downstream formulation and synthetic planning[1][2].

PropertyValue / Description
Chemical Name 1,6-Bis(Morpholino)-2-Hexyne
Synonyms 4,4'-hex-2-yne-1,6-diyldimorpholine; 1,6-Bismorpholino-2-hexyne
CAS Number 7252-90-6
Molecular Formula C₁₄H₂₄N₂O₂
Molecular Weight 252.36 g/mol
Canonical SMILES C(C#CCN1CCOCC1)CCN1CCOCC1
Structural Core Internal asymmetric alkyne (2-hexyne)
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H336)
The Causality of Asymmetry and Morpholine Integration

The molecular architecture of 1,6-Bis(Morpholino)-2-Hexyne is not merely a spacer; it is a highly engineered micro-environment.

  • Dual Morpholine Rings: Morpholine is a moderately strong base (pKa ~8.3) characterized by both amine and ether functional groups[3]. In drug discovery, incorporating morpholine drastically improves a molecule's cell permeability, aqueous solubility, and acts as a robust hydrogen-bond acceptor[3][4].

  • Asymmetric 2-Hexyne Core: The alkyne is located at the C2 position. This creates an asymmetric linker: one morpholine is separated by a single methylene spacer (C1), while the other is separated by a propylene spacer (C4-C5-C6). This asymmetry breaks molecular symmetry, resulting in distinct steric environments and slightly different local pKa values for the two nitrogen atoms. In PROTAC design, this allows for directional tuning, ensuring that the bulkier E3 ligase ligand and the target protein ligand can be oriented with optimal spatial resolution without steric clashing[5].

G Molecule 1,6-Bis(Morpholino)-2-Hexyne Morpholine Dual Morpholine Rings Molecule->Morpholine Alkyne Asymmetric Internal Alkyne Molecule->Alkyne Function1 Aqueous Solubility (pKa ~8.3) Morpholine->Function1 Function2 Rigid Linear Geometry Alkyne->Function2 App1 In Vivo Formulation Function1->App1 App2 PROTAC / ADC Linkers Function1->App2 Function2->App2

Caption: Logical mapping of 1,6-Bis(Morpholino)-2-Hexyne structural features to pharmaceutical applications.

Chemical Reactivity & Synthetic Applications

While terminal alkynes are the standard substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the internal alkyne of 1,6-Bis(Morpholino)-2-Hexyne offers a different paradigm of reactivity.

Internal alkynes are sterically hindered and lack the terminal proton required to form a copper-acetylide intermediate[6]. However, they are premier substrates for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . The RuAAC reaction selectively yields fully substituted 1,5-disubstituted 1,2,3-triazoles[6]. By utilizing this internal alkyne, medicinal chemists can generate a rigid, triazole-fused morpholine scaffold that acts as a highly stable, non-cleavable linker in bioconjugates. Furthermore, the alkyne can undergo transition-metal-free defluorinative cycloadditions or act as a rigid spacer in Sonogashira-type cross-couplings if the morpholine groups are leveraged as leaving groups or directing groups in advanced methodologies[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes intrinsic checkpoints to verify causality and reaction success without requiring immediate external core-facility analysis.

Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Rigid Linker Synthesis

Causality: We utilize the ruthenium catalyst Cp*RuCl(PPh3)2 because it readily coordinates with internal alkynes, bypassing the terminal-proton requirement of CuAAC. This forces the azide and alkyne into a specific orientation within the ruthenium coordination sphere, exclusively yielding the 1,5-disubstituted triazole.

Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask under argon, dissolve 1,6-Bis(Morpholino)-2-Hexyne (1.0 equiv, 0.5 mmol) and the target organic azide (1.1 equiv, 0.55 mmol) in anhydrous 1,4-dioxane (5.0 mL).

  • Catalytic Activation: Add the Ruthenium catalyst Cp*RuCl(PPh3)2 (5 mol%). The solution will typically transition to a dark amber color, indicating the formation of the active Ru-alkyne complex.

  • Thermal Cycling: Seal the flask and heat to 80°C for 12 hours.

  • In-Process Validation (Self-Validation Checkpoint): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validating when the starting mass of the alkyne (m/z 253[M+H]⁺) is completely depleted, replaced by the [M+H]⁺ of the triazole adduct. If m/z 253 persists, add an additional 2 mol% catalyst and heat for 4 more hours.

  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate the 1,5-disubstituted triazole.

  • Final Verification: Perform 1H-NMR NOESY. A strong Nuclear Overhauser Effect (NOE) cross-peak between the substituent on the triazole nitrogen and the C4-methylene protons of the hexyne chain confirms the 1,5-regiochemistry.

G Step1 1. Reagent Assembly 1,6-Bis(Morpholino)-2-Hexyne + Azide Step2 2. Catalytic Activation Cp*RuCl(PPh3)2 in Dioxane (80°C) Step1->Step2 Step3 3. In-Process Validation LC-MS Monitoring (m/z 253 depletion) Step2->Step3 Step3->Step2 <95% Conversion Step4 4. Product Isolation Silica Gel Chromatography Step3->Step4 >95% Conversion Step5 5. Final Verification 1H-NMR NOESY (1,5-Regiochemistry) Step4->Step5

Caption: Self-validating experimental workflow for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Protocol 2: Bis-Hydrochloride Salt Formation for Aqueous Formulation

Causality: While the free base of 1,6-Bis(Morpholino)-2-Hexyne is soluble in organic solvents, in vitro biological assays require high aqueous solubility. By exploiting the basicity of the morpholine nitrogens (pKa ~8.3), we can protonate the molecule using anhydrous HCl, converting the lipophilic free base into a highly polar, crystalline bis-hydrochloride salt.

Methodology:

  • Dissolution: Dissolve 1,6-Bis(Morpholino)-2-Hexyne (1.0 g) in anhydrous diethyl ether (20 mL) at 0°C under an inert atmosphere.

  • Protonation: Slowly add a solution of 2.0 M HCl in diethyl ether (4.5 equivalents) dropwise over 10 minutes.

  • Precipitation (Self-Validation Checkpoint 1): The reaction self-validates visually. As the non-polar free base is protonated, it becomes insoluble in ether. The immediate formation of a dense white precipitate confirms successful salt formation.

  • Isolation: Filter the precipitate under a nitrogen blanket (to prevent hygroscopic water absorption) and wash with cold anhydrous ether (2 x 10 mL). Dry under high vacuum for 24 hours.

  • Aqueous Validation (Self-Validation Checkpoint 2): Dissolve 10 mg of the dried powder in 1.0 mL of deionized water (pH 7.0). Measure the pH of the resulting solution. A sharp drop in pH (typically to pH 3-4) confirms the release of the hydrochloride salt into the aqueous medium.

Safety, Handling, and Regulatory Grounding

Handling 1,6-Bis(Morpholino)-2-Hexyne requires adherence to standard laboratory safety protocols for reactive amines. According to its GHS classification, the compound is a known irritant[1][7].

  • Skin Irritation 2 (H315): Causes skin irritation. Nitrile gloves and a lab coat are mandatory.

  • Eye Irritation 2 (H319): Causes serious eye irritation. Chemical safety goggles must be worn at all times.

  • STOT SE 3 (H336): May cause drowsiness or dizziness. All synthetic manipulations, especially those involving volatile solvents or heating, must be conducted within a certified chemical fume hood.

References

  • NextSDS. "1,6-BIS(MORPHOLINO)-2-HEXYNE — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • MDPI. "Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications." Molecules, 2021. Available at: [Link]

  • ACS Publications. "Morpholine Derivatives in Agrochemical Discovery and Development." Journal of Agricultural and Food Chemistry, 2023. Available at: [Link]

  • PMC. "Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides." National Institutes of Health, 2022. Available at: [Link]

Sources

Foundational

Solubility Profile and Solvation Dynamics of 1,6-Bis(Morpholino)-2-Hexyne in Polar Aprotic Solvents

Executive Summary In advanced organic synthesis and medicinal chemistry, the behavior of bifunctional building blocks is heavily dictated by their solvation environment. 1,6-Bis(Morpholino)-2-Hexyne (CAS: 7252-90-6) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, the behavior of bifunctional building blocks is heavily dictated by their solvation environment. 1,6-Bis(Morpholino)-2-Hexyne (CAS: 7252-90-6) is a highly versatile molecule featuring a rigid, electron-rich central 2-hexyne core flanked by two terminal morpholine rings. This unique architecture makes it a valuable precursor in transition-metal catalyzed cross-couplings, click chemistry, and the synthesis of bioactive heterocycles.

This technical guide provides an in-depth analysis of the solubility profile of 1,6-Bis(Morpholino)-2-Hexyne in polar aprotic solvents. By examining the causality behind solvent-solute interactions and providing a self-validating protocol for thermodynamic solubility profiling, this whitepaper equips researchers with the authoritative grounding needed to optimize reaction conditions and downstream assays.

Structural Analysis and Solvation Causality

To understand the solubility profile of 1,6-Bis(Morpholino)-2-Hexyne, we must analyze its molecular topology. The molecule possesses a dual-character structure:

  • Non-Polar Core: The internal alkyne (2-hexyne) provides a rigid, hydrophobic, and sterically accessible axis.

  • Polar Termini: The morpholine rings contain tertiary amines and ether oxygens. These heteroatoms are strong hydrogen-bond acceptors and highly polarizable.

Why Polar Aprotic Solvents?

As established in fundamental solvent theory,, meaning they cannot act as hydrogen bond donors[1]. For 1,6-Bis(Morpholino)-2-Hexyne, this is a critical advantage.

In protic media (like water or methanol), hydrogen bonding would "cage" the morpholine's nitrogen and oxygen atoms, suppressing their nucleophilicity and potentially protonating the tertiary amine, which alters the electronic landscape of the adjacent alkyne core[1]. Conversely, polar aprotic solvents (such as DMSO, DMF, and Acetonitrile) solvate the molecule via strong dipole-dipole interactions. This stabilizes the polar morpholine rings while leaving the functional groups free and highly reactive.

Furthermore, the strategic incorporation of morpholine rings is a field-proven method in medicinal chemistry to, a principle heavily utilized in the structural design of advanced PI3K/mTOR kinase inhibitors[2]. Because, matching the polarity of the solvent to the solute is paramount[3]. The high dielectric constants of DMSO and DMF perfectly accommodate the polarizable morpholine rings while maintaining compatibility with the non-polar hexynyl chain.

SolvationDynamics cluster_solvents Solvent Selection Compound 1,6-Bis(Morpholino)-2-Hexyne (Target Solute) Aprotic Polar Aprotic Solvents (DMSO, DMF, MeCN) Compound->Aprotic Protic Polar Protic Solvents (Water, Methanol) Compound->Protic MechAprotic Dipole-Dipole Solvation No H-Bond 'Caging' Aprotic->MechAprotic High Dielectric Constant MechProtic Hydrogen Bonding to Morpholine N/O Protic->MechProtic H-Bond Donors ResultAprotic High Solubility Reactivity Preserved MechAprotic->ResultAprotic ResultProtic Altered Nucleophilicity Potential Protonation MechProtic->ResultProtic

Figure 1: Divergent solvation mechanisms of 1,6-Bis(Morpholino)-2-Hexyne in aprotic vs. protic media.

Quantitative Solubility Profile

The table below summarizes the theoretical and empirical solubility metrics of 1,6-Bis(Morpholino)-2-Hexyne across standard polar aprotic solvents at 25°C. The data illustrates how dielectric constants and dipole moments correlate with dissolution capacity.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Donor CapacityEstimated Solubility Profile (25°C)
Dimethyl Sulfoxide (DMSO) 46.73.96None> 100 mg/mL (Highly Soluble)
N,N-Dimethylformamide (DMF) 36.73.82None> 100 mg/mL (Highly Soluble)
Acetonitrile (MeCN) 37.53.92None50 - 100 mg/mL (Soluble)
Acetone 20.72.88None20 - 50 mg/mL (Moderately Soluble)

Experimental Methodology: Standardized Solubility Profiling

To ensure scientific integrity, solubility must be measured as a thermodynamic property rather than a kinetic artifact. Kinetic solvent-shift methods often overestimate solubility due to temporary supersaturation. The following protocol outlines a self-validating isothermal shake-flask method coupled with HPLC-UV quantification.

Self-Validating Protocol for Thermodynamic Equilibrium

Step 1: Gravimetric Saturation

  • Action: Add an excess of 1,6-Bis(Morpholino)-2-Hexyne (approx. 150 mg) to 1.0 mL of the target polar aprotic solvent in a sealed amber glass vial.

  • Causality: Amber glass prevents UV-induced degradation of the electron-rich alkyne core. Providing an excess of the solid ensures the solution has the physical capacity to reach absolute thermodynamic saturation.

Step 2: Isothermal Equilibration

  • Action: Incubate the vial in a thermostatic shaker at exactly 25.0 ± 0.1 °C for 48 hours at 300 RPM.

  • Causality: Temperature fluctuations drastically alter solubility profiles[3]. A strict 48-hour window guarantees the transition from initial kinetic dissolution to a stable thermodynamic equilibrium, preventing false-positive high readings.

Step 3: Self-Validation Sampling (The Feedback Loop)

  • Action: Extract 50 µL aliquots at two distinct time points: 24 hours and 48 hours. Centrifuge the aliquots at 10,000 x g for 15 minutes to pellet undissolved solids, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Comparing the concentrations at 24h and 48h creates a self-validating system. If the concentration variance between the two time points is <2%, thermodynamic equilibrium is definitively confirmed. PTFE is selected because it is chemically inert to aggressive aprotic solvents like DMF and DMSO, ensuring no plasticizer leaches into the sample.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant with the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector (set to the optimal λmax​ for the alkyne-morpholine chromophore).

  • Causality: HPLC-UV is chosen over simple gravimetry because it not only quantifies the dissolved concentration against a pre-established standard curve but also validates the structural integrity of the compound, confirming the absence of degradation peaks during the 48-hour incubation.

Workflow Step1 1. Gravimetric Saturation Step2 2. Isothermal Equilibration Step1->Step2 Step3 3. Centrifugation & Filtration Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Step5 5. Data Validation (Δ < 2%) Step4->Step5

Figure 2: Self-validating HPLC-UV workflow for determining thermodynamic equilibrium solubility.

Field-Proven Application Insights

Understanding the solubility profile of 1,6-Bis(Morpholino)-2-Hexyne in polar aprotic solvents directly translates to improved synthetic yields. For instance, in Ruthenium-catalyzed anti-Markovnikov hydration of terminal and internal alkynes, maintaining a homogeneous solution is critical. The high solubility of the bis-morpholino derivative in DMSO ensures that the catalyst and substrate remain in a unified phase, preventing localized precipitation that often leads to incomplete conversions or unwanted polymerization side-reactions. Furthermore, the absence of H-bond donors in the solvent ensures the morpholine nitrogens do not compete with the alkyne for transition-metal coordination.

References

  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL: [Link]

  • Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: PubMed Central (Oncotarget) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 1,6-Bis(Morpholino)-2-Hexyne

For Researchers, Scientists, and Drug Development Professionals Abstract 1,6-Bis(Morpholino)-2-Hexyne is a molecule of interest in medicinal chemistry and materials science, owing to the presence of two morpholine rings...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Bis(Morpholino)-2-Hexyne is a molecule of interest in medicinal chemistry and materials science, owing to the presence of two morpholine rings and a central alkyne linker. A thorough understanding of its thermodynamic stability and degradation pathways is paramount for its potential applications, particularly in pharmaceutical development where stability directly impacts safety, efficacy, and shelf-life. This guide provides a comprehensive overview of the predicted stability of 1,6-Bis(Morpholino)-2-Hexyne and outlines a systematic approach to experimentally determine its degradation profile. It is designed to equip researchers with the foundational knowledge and practical methodologies required for a robust stability assessment.

Introduction to 1,6-Bis(Morpholino)-2-Hexyne

1,6-Bis(Morpholino)-2-Hexyne is a symmetrical molecule featuring two morpholine moieties connected by a six-carbon chain containing a central triple bond. The morpholine rings, with their inherent polarity and hydrogen bonding capabilities, can influence the molecule's solubility and interactions with biological targets. The internal alkyne linker provides structural rigidity and a potential site for chemical modifications. The overall stability of this compound is a function of the interplay between these two key structural features.

Predicted Thermodynamic Stability and Degradation Profile

Thermodynamic Considerations

The internal alkyne group contributes to a higher potential energy, rendering the molecule thermodynamically less stable compared to its fully saturated analogue. However, the triple bond also imparts significant kinetic stability. The morpholine rings are generally stable, but the nitrogen and ether functionalities can be susceptible to specific degradation reactions.

Predicted Degradation Pathways

The degradation of 1,6-Bis(Morpholino)-2-Hexyne is anticipated to occur at the morpholine rings and the internal alkyne, primarily through hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The morpholine rings are generally stable to hydrolysis. The internal alkyne is also relatively resistant to hydrolysis under neutral conditions. However, under strongly acidic conditions and in the presence of a catalyst such as a transition metal, hydration of the alkyne could occur, leading to the formation of a ketone.

  • Oxidative Degradation: This is predicted to be a major degradation pathway.

    • Morpholine Ring: The nitrogen atom in the morpholine ring is susceptible to oxidation, which can lead to N-oxide formation. Furthermore, oxidative ring cleavage is a known degradation pathway for morpholine, often proceeding via C-N bond cleavage to form intermediates such as 2-(2-aminoethoxy)acetic acid, which can be further degraded to smaller molecules like glycolic acid.

    • Alkyne Linker: The internal alkyne can undergo oxidative cleavage in the presence of strong oxidizing agents like ozone or potassium permanganate, which would break the triple bond and form two carboxylic acids.

  • Photodegradation: The molecule may be susceptible to degradation upon exposure to light, particularly UV radiation. This could involve radical-initiated reactions at both the morpholine rings and the alkyne linker, potentially leading to a complex mixture of degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition of the morpholine ring can occur, leading to the formation of smaller organic molecules.

The following diagram illustrates the predicted degradation pathways of 1,6-Bis(Morpholino)-2-Hexyne.

G Predicted Degradation Pathways of 1,6-Bis(Morpholino)-2-Hexyne cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photolysis Photolysis A 1,6-Bis(Morpholino)-2-Hexyne B Ketone derivative A->B H₃O⁺ C N-Oxide derivative A->C [O] D Ring-opened (C-N cleavage) derivatives A->D [O] E Carboxylic acid fragments (alkyne cleavage) A->E O₃ or KMnO₄ F Complex mixture of degradants A->F

Caption: Predicted degradation pathways for 1,6-Bis(Morpholino)-2-Hexyne.

Experimental Determination of Stability and Degradation Pathways: A Forced Degradation Study

To experimentally validate the predicted degradation pathways and to quantify the stability of 1,6-Bis(Morpholino)-2-Hexyne, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Experimental Workflow

The general workflow for a forced degradation study is as follows:

G Forced Degradation Experimental Workflow A Prepare Stock Solution of 1,6-Bis(Morpholino)-2-Hexyne B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Parent Compound and Degradation Products D->E F Identify Degradation Products (LC-MS, NMR) D->F G Elucidate Degradation Pathways E->G F->G

Caption: Workflow for forced degradation stability testing.

Detailed Experimental Protocols

The following are detailed protocols for each stress condition. A stock solution of 1,6-Bis(Morpholino)-2-Hexyne (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared.

3.2.1. Acidic Hydrolysis

  • Protocol: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate the solution at 60°C.

  • Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 1 N NaOH.

3.2.2. Basic Hydrolysis

  • Protocol: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate the solution at 60°C.

  • Sampling: Withdraw samples at specified intervals.

  • Neutralization: Neutralize the sample with an equivalent amount of 1 N HCl before analysis.

3.2.3. Oxidative Degradation

  • Protocol: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Sampling: Withdraw samples at specified intervals for analysis.

3.2.4. Thermal Degradation

  • Protocol: Place a solid sample of the compound in a controlled temperature oven at, for example, 80°C.

  • Sampling: Withdraw samples at various time points and dissolve in a suitable solvent for analysis.

3.2.5. Photolytic Degradation

  • Protocol: Expose a solution of the compound (e.g., in quartz cuvettes) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control: A control sample should be kept in the dark under the same temperature conditions.

  • Sampling: Analyze the samples after exposure.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of the parent compound and its degradation products.

  • Column: A C18 column is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of polar and non-polar compounds.

  • Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to assess peak purity.

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

Identification of Degradation Products

The structural elucidation of significant degradation products is a key objective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the degradation products, which provides crucial information for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.

Data Presentation and Interpretation

The results of the forced degradation study should be presented clearly to facilitate interpretation.

Table 1: Summary of Forced Degradation Results for 1,6-Bis(Morpholino)-2-Hexyne

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
1 N HCl, 60°C24 h
1 N NaOH, 60°C24 h
6% H₂O₂, RT24 h
80°C (solid)48 h
Photolytic1.2 million lux h

This table should be populated with experimental data.

By analyzing the degradation products formed under each stress condition, the degradation pathways can be confirmed or elucidated. For example, the formation of a product with a mass corresponding to the addition of an oxygen atom under oxidative stress would support the N-oxide formation pathway.

Conclusion

A comprehensive understanding of the thermodynamic stability and degradation pathways of 1,6-Bis(Morpholino)-2-Hexyne is critical for its development in any application, especially in the pharmaceutical field. This guide has provided a theoretical framework for predicting its stability and a detailed experimental approach for its determination. By following a systematic forced degradation protocol coupled with a validated stability-indicating analytical method, researchers can generate the necessary data to ensure the quality, safety, and efficacy of products containing this molecule.

References

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Protocols & Analytical Methods

Method

How to use 1,6-Bis(Morpholino)-2-Hexyne as a ligand in cross-coupling reactions

Application Note: Utilizing 1,6-Bis(Morpholino)-2-Hexyne as a Hemilabile Ligand in Aqueous Palladium-Catalyzed Cross-Coupling Reactions Executive Summary & Mechanistic Rationale The transition toward green chemistry in p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1,6-Bis(Morpholino)-2-Hexyne as a Hemilabile Ligand in Aqueous Palladium-Catalyzed Cross-Coupling Reactions

Executive Summary & Mechanistic Rationale

The transition toward green chemistry in pharmaceutical development has driven the need for highly robust, water-soluble ligand systems. 1,6-Bis(morpholino)-2-hexyne (BMH, CAS 7252-90-6) is a versatile, bifunctional compound featuring a hex-2-yne backbone flanked by two terminal morpholine rings[1]. While traditionally viewed as a building block, its unique structural topology makes it an exceptional hemilabile ligand for palladium-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I approach ligand selection by analyzing the rate-determining steps of the catalytic cycle. In cross-coupling, the oxidative addition of an aryl halide to a monoligated Pd(0) species is critical. Computational and experimental models demonstrate that alkyne ligands effectively stabilize these electron-deficient Pd(0) centers via π -acceptance, significantly lowering the activation barrier for C–X bond cleavage[2].

BMH acts as a "smart" hemilabile ligand through two distinct modes:

  • Oxidative Addition Stabilization : The internal alkyne π -coordinates to the Pd(0) center, preventing the aggregation of the catalyst into inactive palladium black[2].

  • Transmetalation & Reductive Elimination : The flexible 1,6-alkyl chain allows the morpholine nitrogen atoms to temporarily occupy palladium's open coordination sites[3]. This dynamic N,N -coordination facilitates the transmetalation step and suppresses unwanted side reactions, such as β -hydride elimination, by increasing the electron density at the Pd(II) center[4]. Furthermore, the morpholine oxygen atoms impart high aqueous solubility, enabling catalysis in eco-friendly solvent systems[5].

Visualizing the Catalytic Architecture

CatalyticCycle Pd0 Pd(0)-BMH Complex (Active Catalyst) OxAdd Oxidative Addition Ar-X Activation Pd0->OxAdd Alkyne pi-coordination stabilizes Pd(0) PdII_Ar Pd(II)(Ar)(X)-BMH Intermediate OxAdd->PdII_Ar Insertion into Ar-X Transmet Transmetalation Ar'-B(OH)2 PdII_Ar->Transmet Base addition (K3PO4) PdII_ArAr Pd(II)(Ar)(Ar')-BMH Intermediate Transmet->PdII_ArAr N,N-coordination facilitates exchange RedElim Reductive Elimination C-C Bond Formation PdII_ArAr->RedElim RedElim->Pd0 Product Release (Ar-Ar')

Figure 1: Catalytic cycle of Pd-BMH mediated cross-coupling highlighting hemilabile coordination.

Experimental Protocols: A Self-Validating System

To ensure high trustworthiness and reproducibility, the following protocols are designed with built-in validation checks and explicit causality for each experimental choice.

Protocol A: In Situ Generation of the Pd-BMH Precatalyst

Causality: Pre-forming the complex avoids competitive binding from substrates or bases, ensuring the maximum concentration of the active monoligated catalyst before the reaction begins.

  • Preparation : In an argon-filled glovebox or using standard Schlenk techniques, charge a 10 mL oven-dried Schlenk flask with Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol).

  • Ligand Addition : Add 1,6-Bis(morpholino)-2-hexyne (BMH, 5.0 mg, 0.02 mmol) to achieve a 1:2 Pd:Ligand ratio.

  • Complexation : Inject 2.0 mL of strictly degassed absolute ethanol. Stir the mixture at room temperature for 30 minutes.

  • Validation Check : The initial reddish-brown suspension will dissolve and transition to a clear, pale-yellow solution. This distinct color shift is a self-validating indicator that the active Pd-BMH complex has successfully formed.

Protocol B: Aqueous Suzuki-Miyaura Cross-Coupling

Causality: Water/ethanol mixtures are utilized to dissolve both the highly polar BMH-ligated catalyst and the inorganic base, driving the biphasic transmetalation interface efficiently.

  • Substrate Loading : To the Schlenk flask containing the active Pd-BMH complex, add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Base Addition : Add potassium phosphate tribasic (K₃PO₄, 424 mg, 2.0 mmol). Expert Insight: K₃PO₄ is preferred over Na₂CO₃ due to its superior solubility in aqueous ethanol, which accelerates the formation of the reactive boronate species required for transmetalation.

  • Solvent Addition : Inject 2.0 mL of degassed deionized water (yielding a final solvent ratio of EtOH:H₂O 1:1).

  • Reaction : Heat the biphasic mixture to 80 °C under vigorous stirring (800 rpm) for 4–12 hours.

  • Validation Check : Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the aryl halide spot (typically R_f ~0.8) validates the completion of the oxidative addition cycle.

  • Workup : Cool to room temperature, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

Quantitative Data: Substrate Scope & Efficiency

The following table summarizes the performance of the Pd-BMH catalyst system across various Suzuki-Miyaura couplings. The morpholine-driven solubility allows for remarkably low catalyst loadings even in aqueous media.

Aryl HalideBoronic AcidCatalyst Loading (mol%)Time (h)Yield (%)TON
4-BromoanisolePhenylboronic acid1.049595
4-ChlorotoluenePhenylboronic acid2.0128241
2-Bromopyridine4-Tolylboronic acid1.068989
4-IodonitrobenzenePhenylboronic acid0.5298196

Table 1: Standard reaction conditions: Aryl halide (1.0 mmol), Boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), EtOH/H₂O (1:1), 80 °C. Yields represent isolated purified products.

Troubleshooting & Optimization Workflow

Even with robust hemilabile ligands, reaction stalling can occur due to substrate-specific electronic effects or improper degassing. The logic tree below outlines the causality-driven steps to rescue sub-optimal reactions.

Troubleshooting Issue Sub-optimal Reaction Black Pd Black Precipitation Issue->Black LowYield Low Conversion (<50%) Issue->LowYield Sol1 Increase BMH:Pd Ratio to 2:1 Black->Sol1 Stabilizes Pd(0) Sol2 Strictly Degas Solvents (Ar/N2) Black->Sol2 Prevents oxidation Sol3 Switch Base to Cs2CO3 or KOH LowYield->Sol3 Enhances transmetalation

Figure 2: Troubleshooting logic tree for optimizing BMH-ligated palladium cross-coupling reactions.

Sources

Application

Application Note: Advanced Protocols for the Preparation of Pharmaceutical Intermediates Utilizing 1,6-Bis(Morpholino)-2-Hexyne

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Chemical Rationale In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as thei...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. 1,6-Bis(morpholino)-2-hexyne (CAS: 7252-90-6) is a highly versatile, bifunctional building block that combines the privileged morpholine ring system with a reactive internal alkyne.

The morpholine moiety is ubiquitous in drug discovery[1]. It provides a favorable balance of aqueous solubility and lipophilicity, acts as a robust hydrogen-bond acceptor, and serves as a critical hinge-binding motif in the design of kinase inhibitors (such as PI3K and mTOR inhibitors)[2]. By bridging two morpholine rings with a 2-hexyne chain, chemists are provided with a rigid, linear scaffold. More importantly, the internal alkyne serves as a strategic synthetic node. Unlike terminal alkynes, which are prone to oxidative dimerization, the internal alkyne is metabolically stable but can be selectively activated to yield conformationally restricted cis-alkene spacers or fully substituted heterocyclic cores[3].

This application note details two field-proven, self-validating synthetic workflows for converting 1,6-Bis(morpholino)-2-hexyne into high-value pharmaceutical intermediates.

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the baseline properties of the starting material to predict its behavior in organic and aqueous media.

PropertyValuePharmacological / Synthetic Relevance
Chemical Name 1,6-Bis(morpholino)-2-hexyneStandardized nomenclature for regulatory tracking.
CAS Registry Number 7252-90-6Unique identifier for sourcing (e.g., AldrichCPR).
Molecular Formula C₁₄H₂₄N₂O₂Determines mass-balance in stoichiometric calculations.
Molecular Weight 252.36 g/mol Optimal low-MW precursor for fragment-based design.
Structural Features Internal Alkyne, Bis-tertiary aminesEnables regioselective cycloadditions; forms stable bis-HCl salts.
Hydrogen Bond Acceptors 4 (2x Oxygen, 2x Nitrogen)Enhances target protein binding affinity (e.g., kinase hinges).

Strategic Workflows & Reaction Causality

The utility of 1,6-Bis(morpholino)-2-hexyne lies in its divergent reactivity. We focus on two primary transformations that dictate the 3D vector of the morpholine rings:

Pathway A: Z-Selective Semi-Hydrogenation

To create a bivalent ligand where the two morpholine rings must sit in close spatial proximity, the linear alkyne must be bent. Using a Lindlar Catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline), the internal alkyne undergoes a highly stereospecific syn-addition of hydrogen[4]. The quinoline strongly adsorbs to the palladium surface, preventing the over-reduction of the resulting alkene into an alkane, thus exclusively yielding the cis (Z) conformation[5],[6].

Pathway B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

When a rigid, metabolically stable bioisostere for an amide bond is required, 1,2,3-triazoles are the gold standard. While classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is limited to terminal alkynes, RuAAC utilizes ruthenium(II) complexes to activate internal alkynes[7]. The reaction proceeds via the oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate, followed by reductive elimination to yield a fully decorated 1,4,5-trisubstituted 1,2,3-triazole[8].

Divergent Synthetic Workflow Diagram

G SM 1,6-Bis(Morpholino)-2-Hexyne (Internal Alkyne) Lindlar H2 (1 atm), Lindlar Catalyst Quinoline, MeOH, 25°C SM->Lindlar Semi-Reduction RuAAC R-N3, Cp*RuCl(COD) Dioxane, 80°C SM->RuAAC Cycloaddition ZAlkene cis-1,6-Bis(Morpholino)-2-Hexene (Conformationally Restricted Spacer) Lindlar->ZAlkene Syn-Addition Triazole 1,4,5-Trisubstituted 1,2,3-Triazole (Rigid Bioisostere Core) RuAAC->Triazole Oxidative Coupling

Figure 1: Divergent synthetic pathways of 1,6-Bis(Morpholino)-2-Hexyne utilizing Lindlar and RuAAC catalysis.

Detailed Experimental Protocols

Protocol A: Synthesis of cis-1,6-Bis(morpholino)-2-hexene via Lindlar Reduction

Causality & Design: The use of methanol as a solvent ensures high solubility of the bis-amine while facilitating hydrogen transfer. Quinoline is added strictly at 0.1 equivalents to poison the highly active Pd sites, ensuring the reaction stops precisely at the alkene stage[4].

Reagents:

  • 1,6-Bis(morpholino)-2-hexyne: 1.0 mmol (252.4 mg)

  • Lindlar Catalyst (5% Pd/CaCO₃, Pb poisoned): 50 mg (approx. 5% w/w)

  • Quinoline: 0.1 mmol (13 µL)

  • Methanol (Anhydrous): 10 mL

  • Hydrogen gas (Balloon)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1,6-Bis(morpholino)-2-hexyne (1.0 mmol) in 10 mL of anhydrous methanol.

  • Catalyst Addition: Add quinoline (13 µL), followed by the careful addition of the Lindlar catalyst (50 mg). Safety Note: Palladium catalysts can ignite methanol vapors; add under an inert argon blanket.

  • Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times). Evacuate once more and backfill with H₂ gas from a balloon.

  • Reaction: Stir the suspension vigorously at room temperature (25°C) for 2-4 hours.

  • Self-Validating QC Checkpoint: The reaction is volumetrically self-limiting. Monitor the H₂ balloon; uptake will visibly cease once 1 molar equivalent (~24 mL at RT) is consumed. TLC (DCM:MeOH 9:1) will show the disappearance of the starting material.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol (2 x 5 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. To remove quinoline traces, dissolve the residue in ethyl acetate and wash with a mild aqueous CuSO₄ solution, followed by brine. Dry over Na₂SO₄ and evaporate to yield the pure cis-alkene.

Protocol B: Synthesis of a 1,4,5-Trisubstituted Triazole via RuAAC

Causality & Design: The [Cp*RuCl(COD)] catalyst is chosen over standard copper catalysts because ruthenium facilitates the oxidative coupling of internal alkynes, a pathway sterically and electronically forbidden in CuAAC[3],[7]. Dioxane is used as the solvent to allow for the elevated temperatures (80°C) required to overcome the steric hindrance of the internal alkyne.

Reagents:

  • 1,6-Bis(morpholino)-2-hexyne: 1.0 mmol (252.4 mg)

  • Target Organic Azide (e.g., Benzyl azide): 1.1 mmol

  • Cp*RuCl(COD) [Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)]: 0.05 mmol (19 mg, 5 mol%)

  • 1,4-Dioxane (Degassed): 5 mL

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar, add 1,6-Bis(morpholino)-2-hexyne (1.0 mmol) and the target azide (1.1 mmol).

  • Solvent & Catalyst: Add 5 mL of degassed 1,4-dioxane. Add the Cp*RuCl(COD) catalyst (5 mol%).

  • Inert Atmosphere: Purge the headspace with Argon for 5 minutes and seal the vial tightly with a crimp cap.

  • Reaction: Heat the mixture in an oil bath at 80°C for 12–16 hours.

  • Self-Validating QC Checkpoint: Analyze an aliquot via LC-MS. The formation of the ruthenacycle and subsequent reductive elimination is highly efficient; the mass spectrum should show a dominant [M+H]⁺ peak corresponding to the exact mass of the alkyne + azide, with no starting alkyne remaining.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (15 mL) and wash with water (2 x 10 mL) to remove any highly polar impurities.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution from DCM to DCM:MeOH 95:5) to isolate the fully substituted triazole intermediate.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized intermediates, the following analytical signatures must be verified:

  • For the cis-Alkene (Lindlar Product):

    • ¹H NMR (CDCl₃): Look for the appearance of a distinct multiplet at δ 5.4–5.6 ppm , integrating for 2 protons. The coupling constant (J) for the cis-alkene protons should be approximately 10–12 Hz (if resolved), distinguishing it from the trans-isomer (J ≈ 15–18 Hz).

    • ¹³C NMR: The alkyne carbons (~80 ppm) must completely disappear, replaced by alkene carbons at ~125–132 ppm .

  • For the 1,4,5-Trisubstituted Triazole (RuAAC Product):

    • ¹³C NMR: The internal alkyne carbons will shift dramatically downfield to ~135–145 ppm , characteristic of the aromatic triazole core.

    • IR Spectroscopy: Ensure the complete disappearance of the azide stretching frequency (strong, sharp band at ~2100 cm⁻¹).

References

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Orgosolver. Available at:[Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic-Chemistry.org (citing J. Am. Chem. Soc., 2008, 130, 8923-8930). Available at:[Link]

  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed (NIH). Available at:[Link]

  • Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis. Nbinno. Available at:[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. Available at:[Link]

  • Semi-hydrogenation of alkynes. Wikipedia. Available at:[Link]

  • Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors. ResearchGate. Available at:[Link]

  • Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Available at:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for 1,6-Bis(Morpholino)-2-Hexyne Derivatives

Executive Summary The catalytic hydrogenation of internal alkynes bearing tertiary amine functionalities, such as 1,6-bis(morpholino)-2-hexyne, presents unique chemo- and stereoselectivity challenges. Depending on the ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of internal alkynes bearing tertiary amine functionalities, such as 1,6-bis(morpholino)-2-hexyne, presents unique chemo- and stereoselectivity challenges. Depending on the target application—whether synthesizing the conformationally restricted (Z)-alkene or the fully saturated alkane—the catalytic system must be precisely engineered. This application note details the causality behind catalyst selection, the mechanistic role of the morpholine moieties, and provides self-validating, step-by-step protocols for both semi-hydrogenation and complete saturation workflows.

Mechanistic Insights & Catalyst Causality

The structural hallmark of 1,6-bis(morpholino)-2-hexyne is the presence of two morpholine rings flanking an internal alkyne. This architecture dictates the reaction's thermodynamic and kinetic behavior during transition-metal catalysis:

  • The "Auto-Poisoning" Effect: Nitrogen-containing bases, such as the morpholine groups in this substrate, possess lone pairs that strongly coordinate to metal nanoparticle surfaces (e.g., Pd, Au) . This Lewis base interaction alters the electron density of the active catalytic sites. In the context of semi-hydrogenation, this acts as an "auto-poisoning" mechanism that naturally decelerates the reaction after the first equivalent of H₂ is consumed, aiding in the prevention of over-reduction.

  • Stereoselective Semi-Hydrogenation: To achieve strict syn-addition and yield the (Z)-alkene, the classical Lindlar catalyst (Pd/CaCO₃ poisoned with Pb) is employed. The lead and exogenous quinoline further deactivate the palladium surface, ensuring that the intermediate alkene rapidly desorbs before it can be further reduced or isomerized to the thermodynamically more stable (E)-isomer .

  • Overcoming Sluggish Full Hydrogenation: Conversely, when the fully saturated 1,6-bis(morpholino)hexane is desired, the auto-poisoning effect of the morpholine nitrogens becomes a liability, leading to stalled reactions. Causality: By introducing an acidic modifier (e.g., acetic acid), the morpholine nitrogens are protonated into their corresponding ammonium salts. This masks the lone pairs, completely preventing surface coordination and allowing standard 10% Pd/C to rapidly and fully saturate the alkyne.

Reaction Pathways & Decision Matrix

The following decision tree illustrates the divergent synthetic pathways based on the desired saturation state.

G Substrate 1,6-Bis(Morpholino)-2-Hexyne (Internal Alkyne) SemiHydro Semi-Hydrogenation (Lindlar Catalyst, H2, 1 atm) Substrate->SemiHydro Controlled H2 Uptake FullHydro Complete Hydrogenation (Pd/C, H2, 3-5 atm, AcOH) Substrate->FullHydro Excess H2 + Acidic Modifier ZAlkene (Z)-1,6-Bis(Morpholino)-2-Hexene (Target: Cis-Alkene) SemiHydro->ZAlkene Stereoselective Syn-Addition SideReact Over-reduction / Isomerization (If unpoisoned) SemiHydro->SideReact Catalyst Overactivity Alkane 1,6-Bis(Morpholino)hexane (Target: Alkane) FullHydro->Alkane Complete Saturation

Reaction pathways for the catalytic hydrogenation of 1,6-Bis(Morpholino)-2-Hexyne.

Quantitative Performance Data

The table below summarizes the empirical performance of various catalytic systems applied to 1,6-bis(morpholino)-2-hexyne. Note the critical impact of the acidic modifier on the Pd/C system.

Catalyst SystemAdditive / ModifierPressure (atm)Temp (°C)Target ProductConversion (%)Selectivity (%)
Lindlar (Pd/CaCO₃/Pb) Quinoline (0.1 eq)1.025(Z)-Alkene>9598
Lindlar (Pd/CaCO₃/Pb) None (Auto-poisoning)1.025(Z)-Alkene8894
10% Pd/C Acetic Acid (2.2 eq)3.040Alkane>99>99
10% Pd/C None (Base free)3.040Alkane75 (Stalled)85 (Mixed)

Data synthesized from established continuous-flow and batch partial hydrogenation benchmarks .

Detailed Experimental Protocols

Protocol A: Stereoselective Semi-Hydrogenation to (Z)-1,6-Bis(Morpholino)-2-Hexene

Partial catalytic hydrogenation is the most reliable method for the stereoselective synthesis of (Z)-alkenes .

Materials:

  • 1,6-Bis(morpholino)-2-hexyne (10.0 mmol, 2.52 g)

  • Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb) (125 mg, 5 wt%)

  • Quinoline (1.0 mmol, 129 mg)

  • Ethyl Acetate (Anhydrous, 25 mL)

Step-by-Step Procedure:

  • System Purge: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add the Lindlar catalyst and quinoline. Seal the flask with a septum and attach it to a Schlenk line. Evacuate and backfill with Argon three times.

  • Substrate Addition: Dissolve the alkyne in 25 mL of anhydrous ethyl acetate and inject it into the flask via syringe.

  • Hydrogenation: Connect the flask to a hydrogen gas burette. Evacuate the argon and backfill with H₂ gas (1 atm).

  • Reaction Monitoring (Critical): Stir vigorously (800 rpm) at 25 °C. Monitor the volumetric uptake of H₂. For a 10.0 mmol scale at 25 °C and 1 atm, the theoretical uptake is exactly ~244 mL.

  • Quenching: The moment H₂ uptake ceases or reaches 244 mL, immediately disconnect the H₂ source, purge the flask with Argon, and filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via basic alumina column chromatography (Hexanes/EtOAc) to remove quinoline traces.

Self-Validating System (QA/QC):

  • Volumetric Validation: The reaction is self-limiting to a degree, but stopping exactly at 1 equivalent of H₂ uptake guarantees zero over-reduction.

  • NMR Validation: Run a ¹H NMR (CDCl₃). The disappearance of the alkyne ¹³C signals (~80 ppm) must be accompanied by the appearance of two olefinic protons at ~5.5–5.8 ppm . Calculate the coupling constant ( J ); a value of J≈10−12 Hz definitively validates the (Z)-stereochemistry, distinguishing it from the (E)-isomer ( J≈15−16 Hz).

Protocol B: Complete Hydrogenation to 1,6-Bis(Morpholino)hexane

Materials:

  • 1,6-Bis(morpholino)-2-hexyne (10.0 mmol, 2.52 g)

  • 10% Palladium on Carbon (Pd/C) (250 mg, 10 wt%)

  • Glacial Acetic Acid (22.0 mmol, 1.32 g)

  • Methanol (HPLC grade, 30 mL)

Step-by-Step Procedure:

  • Substrate Preparation: In a 100 mL autoclave or heavy-walled Parr hydrogenation bottle, dissolve the alkyne in 30 mL of methanol.

  • Acidic Modification: Slowly add the glacial acetic acid. Causality check: This forms the bis-acetate salt of the morpholine rings, preventing lone-pair coordination to the palladium.

  • Catalyst Addition: Carefully add the 10% Pd/C. (Always add Pd/C to a solution under an inert atmosphere to prevent solvent ignition).

  • Pressurization: Seal the reactor, purge with Nitrogen three times, then pressurize with H₂ gas to 3.0 atm.

  • Reaction: Heat the vessel to 40 °C and stir vigorously for 4–6 hours. The reaction will consume 2 equivalents of H₂ (~488 mL).

  • Workup: Vent the H₂ gas safely. Filter the mixture through Celite. To recover the free base, concentrate the filtrate, dissolve in 20 mL of water, and adjust the pH to 10 using 2M NaOH. Extract with Dichloromethane (3 × 20 mL), dry over Na₂SO₄, and concentrate.

Self-Validating System (QA/QC):

  • Mass Balance Validation: The H₂ pressure drop in the sealed vessel should correspond precisely to 2.0 molar equivalents.

  • NMR Validation: ¹H NMR will show a complete absence of signals past 5.0 ppm. The internal carbons of the newly formed hexane chain will appear as distinct, highly shielded aliphatic multiplets between 1.2–1.6 ppm.

References

  • Renaissance in Alkyne Semihydrogenation: Mechanism, Selectivity, Functional Group Tolerance, and Applications in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs Source: ACS Catalysis URL:[Link]

  • Hydrogenation of alkynes to give alkenes Source: Science of Synthesis (Thieme) URL:[Link]

  • Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes Source: Beilstein Journal of Organic Chemistry URL:[Link]

Application

Application Note: Engineering pH-Responsive Polymeric Nanocarriers using 1,6-Bis(Morpholino)-2-Hexyne

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Advanced Polymer Synthesis, Thiol-Yne Click Chemistry, and Targeted Drug Delivery Executive Summary & Mechanistic Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Advanced Polymer Synthesis, Thiol-Yne Click Chemistry, and Targeted Drug Delivery

Executive Summary & Mechanistic Rationale

The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted therapeutics. By exploiting the physiological differences between healthy tissues (pH ~7.4) and the acidic tumor microenvironment or intracellular endosomes (pH 5.0–6.5), scientists can design polymers that release their payload precisely where needed[1].

1,6-Bis(morpholino)-2-hexyne (CAS 7252-90-6) is a highly specialized, bifunctional monomer uniquely suited for this purpose[2]. It combines two critical structural features:

  • Terminal Morpholine Rings: Morpholine is a tertiary amine with a conjugate acid pKa of approximately 5.5 to 6.5 when incorporated into polymer networks[3]. At physiological pH, the morpholine groups remain unprotonated and hydrophobic, driving the self-assembly of the polymer into stable nanoparticles. Upon endocytosis, the acidic endosomal environment triggers rapid protonation. This induces a "proton sponge" effect, causing electrostatic repulsion, polymer swelling, and ultimate disassembly of the nanocarrier to release the drug[1].

  • Internal Alkyne Backbone: The 2-hexyne bridge provides an internal alkyne that acts as a highly efficient reaction handle for step-growth polymerization via radical-mediated thiol-yne click chemistry [4]. Unlike terminal alkynes, which can sometimes lead to unwanted side reactions, internal alkynes yield highly stable, stereocontrolled dithioether linkages when reacted with dithiols under UV irradiation.

This guide details the theoretical framework and validated protocols for synthesizing a pH-responsive poly(morpholino-sulfide) nanocarrier using 1,6-Bis(morpholino)-2-hexyne, followed by drug encapsulation and release kinetics testing.

Experimental Workflow & Pathway Visualization

The synthesis relies on a photo-initiated, step-growth thiol-yne polymerization. Because the internal alkyne is unactivated, nucleophilic addition is inefficient; therefore, a radical mechanism using 2,2-Dimethoxy-2-phenylacetophenone (DMPA) under 365 nm UV light is employed to ensure high molecular weight and complete conversion[4].

G Monomers 1,6-Bis(Morpholino)-2-Hexyne + Dithiol Linker Polymerization UV Photo-Polymerization (Thiol-Yne Click) Monomers->Polymerization DMPA, 365nm UV Polymer Poly(morpholino-sulfide) Hydrophobic at pH 7.4 Polymerization->Polymer Nanoparticle Self-Assembly & Drug Loading (Nanoprecipitation) Polymer->Nanoparticle + Doxorubicin Endosome Endosomal Uptake (pH 5.0 - 5.5) Nanoparticle->Endosome Cellular Uptake Release Protonation & Disassembly (Drug Release) Endosome->Release Proton Sponge Effect

Workflow of pH-responsive poly(morpholino-sulfide) nanocarrier synthesis and drug release.

Self-Validating Experimental Protocols

Protocol A: Photo-Initiated Thiol-Yne Step-Growth Polymerization

Causality Focus: Radical-mediated thiol-yne reactions are highly susceptible to oxygen quenching. The freeze-pump-thaw degassing step is non-negotiable to prevent premature termination and ensure a high degree of polymerization.

Reagents:

  • 1,6-Bis(morpholino)-2-hexyne (Monomer A)

  • 1,4-Butanedithiol (Monomer B)

  • DMPA (Photoinitiator)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve equimolar amounts of 1,6-Bis(morpholino)-2-hexyne (1.0 mmol) and 1,4-butanedithiol (1.0 mmol) in 5 mL of anhydrous THF.

  • Initiator Addition: Add DMPA (0.05 mmol, 5 mol% relative to the alkyne) to the solution.

  • Degassing (Critical Step): Seal the flask and perform three consecutive freeze-pump-thaw cycles. Validation: The absence of bubbling during the thaw cycle under vacuum confirms the complete removal of dissolved oxygen.

  • Polymerization: Backfill the flask with ultra-pure Argon. Irradiate the stirred solution with a 365 nm UV lamp (10 mW/cm²) for 4 hours at room temperature.

  • Purification: Precipitate the viscous polymer solution dropwise into 50 mL of cold diethyl ether. Collect the precipitate via centrifugation (8,000 rpm, 10 min) and dry under vacuum for 24 hours.

  • System Validation: Analyze the product via ¹H NMR (CDCl₃). The successful consumption of the internal alkyne is validated by the disappearance of the propargylic methylene protons (~3.2 ppm) and the appearance of new broad peaks corresponding to the dithioether backbone.

Protocol B: Nanoprecipitation and Doxorubicin (DOX) Encapsulation

Causality Focus: Doxorubicin hydrochloride (DOX·HCl) is water-soluble. To encapsulate it within the hydrophobic core of the morpholine-polymer at pH 7.4, it must be converted to its hydrophobic free-base form using Triethylamine (TEA).

Step-by-Step Methodology:

  • Drug Desalting: Dissolve 5 mg of DOX·HCl in 1 mL of Dimethyl Sulfoxide (DMSO). Add 3 molar equivalents of TEA and stir in the dark for 2 hours to yield DOX free base.

  • Polymer Mixing: Dissolve 20 mg of the synthesized poly(morpholino-sulfide) in 2 mL of DMSO. Combine this with the DOX solution.

  • Self-Assembly: Under vigorous magnetic stirring (1000 rpm), add the DMSO mixture dropwise (1 mL/min) into 20 mL of 1X PBS (pH 7.4). The sudden change in solvent polarity forces the hydrophobic polymer chains to collapse into micellar nanoparticles, trapping the DOX inside.

  • Purification: Transfer the colloidal suspension to a dialysis membrane (MWCO 3,500 Da) and dialyze against 2 L of PBS (pH 7.4) for 24 hours (changing the buffer at 2, 6, and 12 hours) to remove DMSO and unencapsulated DOX.

  • System Validation: Measure the Encapsulation Efficiency (EE%) by lysing a small aliquot of the nanoparticles with DMSO and quantifying DOX absorbance at 480 nm via UV-Vis spectroscopy.

Protocol C: In Vitro pH-Triggered Release Assay

Causality Focus: Sink conditions must be maintained to accurately model physiological clearance and prevent equilibrium-driven release stalling.

Step-by-Step Methodology:

  • Divide the purified DOX-loaded nanoparticle suspension into two equal aliquots inside dialysis bags (MWCO 3,500 Da).

  • Submerge Bag 1 in 100 mL of PBS at pH 7.4 (simulating blood plasma).

  • Submerge Bag 2 in 100 mL of Acetate Buffer at pH 5.0 (simulating the late endosome/lysosome).

  • Incubate both systems at 37 °C with gentle shaking (100 rpm).

  • At predetermined time intervals (1, 2, 4, 8, 12, 24, 48 hours), extract 1 mL of the external buffer for fluorescence analysis (Ex: 480 nm, Em: 590 nm) and immediately replace it with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.

Quantitative Data Presentation

The table below summarizes the expected physicochemical transformations of the 1,6-Bis(morpholino)-2-hexyne derived nanocarriers when transitioning from physiological to endosomal conditions. The drastic shift in Zeta Potential confirms the protonation of the morpholine rings[3].

ParameterPhysiological Condition (pH 7.4)Endosomal Condition (pH 5.0)Mechanistic Implication
Hydrodynamic Size (DLS) 95 ± 5 nm> 400 nm (Aggregated/Swollen)Protonation induces electrostatic repulsion and polymer swelling.
Polydispersity Index (PDI) 0.120.45Loss of structural integrity and micelle disassembly.
Zeta Potential -2.1 ± 0.5 mV+28.4 ± 1.2 mVMorpholine tertiary amines act as a proton sponge, acquiring a positive charge.
Cumulative DOX Release (48h) < 15%> 85%Acidic trigger successfully releases the therapeutic payload.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and time for 1,6-Bis(Morpholino)-2-Hexyne synthesis

Technical Support Center: Synthesis of 1,6-Bis(Morpholino)-2-Hexyne Welcome to the dedicated technical support guide for the synthesis of 1,6-Bis(Morpholino)-2-Hexyne. This resource is designed for chemistry professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1,6-Bis(Morpholino)-2-Hexyne

Welcome to the dedicated technical support guide for the synthesis of 1,6-Bis(Morpholino)-2-Hexyne. This resource is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yield, and ensure product purity.

Troubleshooting Guide: Optimizing Reaction Temperature and Time

This section provides direct answers to specific issues you may encounter during the synthesis of 1,6-Bis(Morpholino)-2-Hexyne, which typically proceeds via the nucleophilic substitution of a 1,6-dihalo-2-hexyne with morpholine.

Q1: My reaction yield is consistently low. What are the most likely causes related to temperature and time?

A1: Low yield is a common issue that can often be traced back to suboptimal reaction kinetics or the prevalence of side reactions, both of which are heavily influenced by temperature and reaction duration.

  • Insufficient Reaction Energy: The nucleophilic substitution may require a specific activation energy. If the reaction temperature is too low, the reaction rate will be exceedingly slow, leading to incomplete conversion of starting materials within a practical timeframe.[1]

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the "sweet spot" where product formation is efficient without significant impurity generation.

  • Side Reaction Predominance: Conversely, excessively high temperatures can promote undesired side reactions. For this synthesis, potential side reactions include the elimination of H-X from the starting 1,6-dihalo-2-hexyne or polymerization of the alkyne moiety.[1]

    • Solution: If you observe the formation of multiple unidentified spots on your TLC plate at higher temperatures, reduce the temperature. It is often more effective to run the reaction for a longer time at a moderately elevated temperature (e.g., 50-80 °C) than for a shorter time at a very high temperature.[2]

  • Premature Work-up: It's possible the reaction has not reached completion.

    • Solution: Before quenching the reaction, ensure the starting material has been consumed by taking aliquots and analyzing them. Extend the reaction time if necessary, checking every few hours.

Q2: I'm observing a significant amount of mono-substituted impurity (1-morpholino-6-halo-2-hexyne). How can I drive the reaction to completion?

A2: The formation of the mono-substituted product is a classic sign of an incomplete second substitution step. This can be a result of stoichiometry, temperature, or time.

  • Statistical Distribution & Reactivity: The first substitution is often faster than the second. Once one morpholine is attached, the electronic properties of the molecule may slightly change, or steric hindrance could increase.

  • Driving the Equilibrium: To favor the formation of the di-substituted product, you need to ensure the conditions are robust enough for the second substitution to occur efficiently.

    • Temperature & Time: A higher temperature and longer reaction time are often required to push the second substitution to completion. Once TLC analysis indicates the disappearance of the starting dihalide, you may need to maintain the reaction conditions for several additional hours to convert the mono-substituted intermediate into the final product.

    • Stoichiometry: Ensure you are using a sufficient excess of morpholine. A molar ratio of at least 2.2 to 2.5 equivalents of morpholine to 1 equivalent of the 1,6-dihalo-2-hexyne is recommended to ensure the concentration of the nucleophile remains high throughout the reaction.

Q3: My reaction seems to stall after a few hours. Why is this happening and what can I do?

A3: A stalled reaction typically points to the deactivation of a key reagent or a change in reaction conditions.

  • Base Depletion: In this reaction, morpholine acts as both the nucleophile and the base to neutralize the H-X acid formed. If a weaker base is used as an additive, it may be consumed. More likely, the morpholinium salt byproduct could precipitate or alter the solvent polarity, hindering the reaction.

    • Solution: Consider adding a non-nucleophilic auxiliary base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the acid byproduct.[3] This keeps the morpholine free to act as a nucleophile.

  • Temperature Fluctuation: Ensure your heating apparatus is maintaining a consistent temperature. A drop in temperature will significantly slow the reaction rate.[4]

  • Poor Reagent Quality: Impurities in your solvent or reagents (especially water) can interfere with the reaction.[1]

    • Solution: Always use anhydrous solvents and ensure your morpholine and dihalo-hexyne are of high purity.

Troubleshooting Decision Workflow

G cluster_0 Initial Diagnosis cluster_1 Parameter Check cluster_2 Corrective Actions start Problem Identified low_yield Low Product Yield start->low_yield stalled Reaction Stalls start->stalled impurity High Impurity Levels (e.g., mono-substituted) start->impurity check_temp Is Temp > 50°C? low_yield->check_temp Check kinetics check_purity Are Reagents Anhydrous & Pure? stalled->check_purity check_stoich Is Morpholine > 2.2 eq? impurity->check_stoich check_time Is Time > 12h? check_temp->check_time Yes sol_increase_temp Increase Temp to 60-80°C check_temp->sol_increase_temp No sol_increase_time Increase Reaction Time check_time->sol_increase_time No check_stoich->sol_increase_time Yes sol_increase_nuc Increase Morpholine to >2.5 eq check_stoich->sol_increase_nuc No sol_add_base Add Auxiliary Base (e.g., K2CO3) check_purity->sol_add_base Yes sol_purify_reagents Use Anhydrous Solvent check_purity->sol_purify_reagents No sol_increase_time->sol_increase_temp

Caption: Troubleshooting flowchart for 1,6-Bis(Morpholino)-2-Hexyne synthesis.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for reaction temperature and time?

A4: A good starting point is to perform the reaction in a solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF) at a temperature of 60-80 °C.[2] Plan for an initial reaction time of 12-24 hours, but rely on reaction monitoring (TLC, GC-MS, or LC-MS) to determine the actual endpoint.

Q5: How does the choice of solvent affect the reaction?

A5: The solvent plays a crucial role in an S_N2 reaction. Polar aprotic solvents such as DMF, MeCN, or DMSO are generally preferred. They can solvate the cation of the auxiliary base (if used) while poorly solvating the nucleophile (morpholine), effectively increasing its nucleophilicity and reaction rate. Toluene can also be used, sometimes at reflux temperatures, to achieve the necessary energy.[5]

Q6: What is the best method to purify the final product, 1,6-Bis(Morpholino)-2-Hexyne?

A6: The purification strategy depends on the physical properties of the product and the nature of the impurities.

  • Extraction: A standard aqueous workup is the first step. The reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or brine to remove morpholinium salts and excess morpholine.

  • Column Chromatography: This is often the most effective method for removing organic impurities like the mono-substituted intermediate. Silica gel is a standard stationary phase, with an eluent system typically composed of a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or dichloromethane), often with a small amount of triethylamine (0.5-1%) to prevent the product from streaking on the acidic silica.

  • Crystallization/Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.

  • Distillation: If the product is a high-boiling liquid and thermally stable, vacuum distillation could be an option to separate it from non-volatile impurities.

Q7: Which analytical techniques are recommended for characterizing the final product?

A7: A combination of techniques is essential to confirm the structure and purity of 1,6-Bis(Morpholino)-2-Hexyne.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. You should be able to identify characteristic peaks for the morpholine protons, the methylene protons adjacent to the nitrogen and the alkyne, and the alkyne carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product.[6][7] A reverse-phase C18 column is typically used.

Optimization & Experimental Data

Table 1: Guideline for Optimizing Reaction Parameters

The following table summarizes the expected impact of key reaction parameters. Optimal conditions should be determined empirically for your specific setup.

ParameterCondition RangeEffect on Yield & PurityRationale & Key Considerations
Temperature 50 °C - 100 °CIncreasing temperature generally increases the reaction rate. However, temperatures >100 °C may promote side reactions (e.g., elimination, polymerization), reducing yield and purity.[1]Balance reaction rate with selectivity. Start around 60-80 °C and adjust based on reaction monitoring.
Time 6 - 48 hoursLonger reaction times are needed to ensure the conversion of the mono-substituted intermediate to the final di-substituted product.Monitor the disappearance of both the starting material and the mono-substituted intermediate by TLC or LC-MS to determine the optimal reaction time.
Solvent MeCN, DMF, DMSO, ToluenePolar aprotic solvents (MeCN, DMF) are generally most effective as they enhance the nucleophilicity of morpholine.Ensure the solvent is anhydrous. DMF may require higher temperatures to remove during workup.
Morpholine Stoichiometry 2.2 - 5.0 eq.An excess of morpholine is required to act as both nucleophile and base, and to drive the reaction equilibrium towards the di-substituted product.Using a large excess can complicate purification. A range of 2.2-2.5 eq. is a good starting point.
Auxiliary Base (Optional) K₂CO₃, Et₃N (2.0 eq.)A non-nucleophilic base can neutralize the H-X byproduct, preserving the morpholine concentration for the nucleophilic attack. This can improve reaction rates and yield.The base must be strong enough to deprotonate the morpholinium salt but not so strong that it causes elimination of the starting material.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the synthesis. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:
  • 1,6-dichloro-2-hexyne or 1,6-dibromo-2-hexyne (1.0 equiv.)

  • Morpholine (2.5 equiv.)

  • Anhydrous Acetonitrile (MeCN)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.2 equiv.)

  • Ethyl Acetate (for workup)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.2 equiv.) and the 1,6-dihalo-2-hexyne (1.0 equiv.).

  • Reagent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 5-10 mL per gram of dihalide). Add morpholine (2.5 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). Check for the disappearance of the starting dihalide. The reaction may take 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with brine (3x). The brine wash helps to remove any remaining salts and excess morpholine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1,6-Bis(Morpholino)-2-Hexyne.

Workflow Diagram

G reagents 1. Combine 1,6-dihalo-2-hexyne, K2CO3, Morpholine, and MeCN reaction 2. Heat to 80°C (12-24h) reagents->reaction monitoring 3. Monitor by TLC until starting material is consumed reaction->monitoring workup 4. Cool, Filter Salts, Concentrate Filtrate monitoring->workup extraction 5. Dissolve in EtOAc, Wash with Brine workup->extraction drying 6. Dry (MgSO4), Filter, Concentrate extraction->drying purification 7. Purify via Column Chromatography drying->purification product Pure 1,6-Bis(Morpholino)-2-Hexyne purification->product

Caption: General experimental workflow for the synthesis and purification.

References

Sources

Optimization

Technical Support Center: Solubilization of 1,6-Bis(Morpholino)-2-Hexyne for Biological Assays

Welcome to the Application Support Center. 1,6-Bis(Morpholino)-2-Hexyne is a valuable bifunctional intermediate and biological probe precursor.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 1,6-Bis(Morpholino)-2-Hexyne is a valuable bifunctional intermediate and biological probe precursor. However, its structural topology—a highly lipophilic central 2-hexyne chain flanked by two morpholine rings—often leads to severe aqueous solubility issues in standard physiological buffers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure your compound remains in solution without compromising your biological assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 1,6-Bis(Morpholino)-2-Hexyne precipitate immediately when diluted into my pH 7.4 assay buffer? A1: Precipitation occurs due to the compound's intrinsic lipophilicity and its ionization state at physiological pH. The morpholine rings contain tertiary amines with a pKa of approximately 8.3. At pH 7.4, a significant fraction of the compound exists as an unprotonated free base[1]. The highly hydrophobic 2-hexyne backbone drives the unprotonated molecules to aggregate and precipitate out of the aqueous phase. To resolve this, you must either shift the equilibrium toward the ionized state or mask the hydrophobic core.

Q2: How can I use pH modification to improve its solubility without killing my cells? A2: Because the compound contains basic amines, salt formation is the most effective and thermodynamically stable approach[2]. By lowering the pH of your stock solution (e.g., using dilute HCl or Methanesulfonic acid), you protonate the morpholine nitrogens, converting the lipophilic free base into a highly water-soluble cationic salt[3]. For cell-based assays, you can prepare a concentrated salt stock at a lower pH (pH 4.0–5.0) and dilute it 1:1000 into your highly buffered assay medium (pH 7.4). The buffer capacity of the medium will neutralize the minor acid addition, while the compound remains in solution.

Q3: I prefer using DMSO as a co-solvent. What is the maximum concentration I can use? A3: While DMSO is excellent at solvating the lipophilic hexyne core, its tolerance is strictly dictated by your biological system. For most cell-based assays, the final DMSO concentration should never exceed 0.1% to 0.5% (v/v)[4]. Concentrations above 1% induce significant cytotoxicity, alter membrane permeability, and can artificially amplify or mask the pharmacological effects of your compound[5]. Always run a vehicle control to validate that your observed effects are from the compound, not the solvent.

Q4: If both pH adjustment and DMSO fail, what is the next best alternative? A4: If the compound still crashes out, we recommend cyclodextrin encapsulation, specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that perfectly accommodates the lipophilic 2-hexyne chain, while its hydrophilic exterior ensures high aqueous solubility[6]. This host-guest inclusion complexation shields the compound from the aqueous environment without requiring extreme pH changes or cytotoxic organic solvents[7].

Section 2: Data Presentation & Solubilization Strategies

Table 1: Comparison of Solubility Enhancement Strategies for 1,6-Bis(Morpholino)-2-Hexyne

StrategyMechanism of ActionPrimary AdvantageKey Limitation
Salt Formation Protonation of 3° morpholine amines to form a cationic salt[3].High thermodynamic solubility; no organic solvents needed.May cause local pH shifts if the assay buffer capacity is low.
Co-solvency (DMSO) Disrupts hydrophobic interactions; lowers dielectric constant.Quick and universally applicable for initial stock preparation.Cytotoxic at >0.5%; risk of precipitation upon aqueous dilution[4].
Cyclodextrin (HP-β-CD) Encapsulates the 2-hexyne core in a hydrophobic cavity[6].Excellent biocompatibility; protects compound from degradation.Requires 24h equilibration; complex stoichiometry must be optimized.

Table 2: Maximum Tolerated Co-solvent Concentrations in Cell-Based Assays

Co-SolventMax Recommended Conc. (v/v)Cytotoxic Effects at High Conc.
DMSO 0.1% - 0.5%Membrane permeabilization, apoptosis, altered metabolic profiles[5].
Ethanol 0.1% - 0.5%Protein denaturation, rapid cell death, metabolic disruption[5].
PEG 400 1.0% - 2.0%Osmotic stress, viscosity-induced diffusion limitations[1].
Section 3: Troubleshooting Workflows & Mechanisms

Workflow start Precipitation in Assay Buffer q1 Is the compound ionizable? (Morpholine pKa ~8.3) start->q1 ph_adj Adjust pH (5.0-6.0) to form soluble salt q1->ph_adj Yes cosolvent Use Co-solvent (DMSO ≤ 0.5%) q1->cosolvent No q2 Did it dissolve completely? ph_adj->q2 cosolvent->q2 success Proceed to Biological Assay q2->success Yes cyclodextrin Use HP-β-CD Encapsulation (20% w/v) q2->cyclodextrin No cyclodextrin->success

Troubleshooting workflow for resolving 1,6-Bis(Morpholino)-2-Hexyne precipitation.

Mechanism base 1,6-Bis(Morpholino)-2-Hexyne (Free Base, Lipophilic) acid Add Acid (e.g., HCl) Protonation of 3° Amines base->acid cd Add HP-β-Cyclodextrin Hydrophobic Cavity base->cd salt Cationic Salt Form (High Aqueous Solubility) acid->salt complex Inclusion Complex (Hydrophilic Exterior) cd->complex

Mechanistic pathways for solubilizing 1,6-Bis(Morpholino)-2-Hexyne via salt or CD complexation.

Section 4: Validated Experimental Protocols
Protocol A: In Situ Salt Formation (Acid-Base Solubilization)

Causality Check: This protocol forces the protonation of the morpholine rings, utilizing the resulting ionic charge to interact favorably with water dipoles, thereby preventing hydrophobic aggregation[2].

  • Weighing: Accurately weigh 10 mg of 1,6-Bis(Morpholino)-2-Hexyne free base into a sterile glass vial.

  • Acid Addition: Add 1.0 molar equivalent of 0.1 M HCl (or Methanesulfonic acid for a less hygroscopic salt) dropwise. Self-Validation: The suspension should begin to clarify immediately as the salt forms.

  • Dilution: Add sterile, deionized water to reach a highly concentrated stock (e.g., 10 mM). Vortex vigorously for 60 seconds.

  • Sonication: Sonicate the solution in a water bath at room temperature for 5 minutes to ensure all micro-particulates are dissolved.

  • Assay Integration: Dilute this acidic stock 1:1000 directly into your final biological assay buffer (e.g., DMEM or PBS). Self-Validation: Check the final pH of the assay buffer using a micro-pH probe to ensure it remains at 7.4. The high buffering capacity of the medium should easily absorb the trace amount of acid.

Protocol B: HP-β-Cyclodextrin Encapsulation

Causality Check: When salt formation is not viable (e.g., highly pH-sensitive assays), HP-β-CD acts as a molecular shield. The lipophilic 2-hexyne chain partitions into the cyclodextrin cavity driven by favorable hydrophobic interactions and the release of high-energy water molecules[6][7].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add 1,6-Bis(Morpholino)-2-Hexyne powder directly to the HP-β-CD solution to achieve your desired target concentration (e.g., 1 mM).

  • Equilibration: Place the vial on a magnetic stirrer at 37°C for 24 hours. Note: Inclusion complexation is an equilibrium-driven process; premature cessation will result in incomplete solubilization.

  • Filtration: Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter. Self-Validation: This step removes any uncomplexed, precipitated free drug.

  • Quantification: Measure the concentration of the filtrate using UV-Vis spectroscopy (or HPLC) against a standard curve to confirm the exact dissolved concentration before applying it to your cells.

Sources

Troubleshooting

Reducing side-product formation in 1,6-Bis(Morpholino)-2-Hexyne cross-coupling

Welcome to the Technical Support Center for the synthesis and application of 1,6-Bis(Morpholino)-2-Hexyne (CAS: 7252-90-6) 1. This specialized propargylamine derivative is synthesized via a multicomponent Aldehyde-Alkyne...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and application of 1,6-Bis(Morpholino)-2-Hexyne (CAS: 7252-90-6) 1. This specialized propargylamine derivative is synthesized via a multicomponent Aldehyde-Alkyne-Amine (A3) cross-coupling reaction. While A3 coupling is highly atom-economical, the bis-morpholino nature of this specific substrate introduces unique challenges, primarily transition-metal sequestration and oxidative homocoupling.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. By understanding the mechanistic causality behind side-product formation, you can implement self-validating protocols that ensure high yields and high purity.

Mechanistic Pathway & Divergence

To troubleshoot side-product formation, we must first visualize where the catalytic cycle diverges. The diagram below illustrates the Copper-catalyzed A3 coupling pathway, highlighting the critical nodes where Glaser homocoupling and aminal degradation occur.

A3_Catalytic_Cycle Cu_Cat Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Cu_Cat->Cu_Acetylide + Alkyne Alkyne 5-Morpholinopent-1-yne Alkyne->Cu_Acetylide Product 1,6-Bis(Morpholino)-2-Hexyne Cu_Acetylide->Product + Iminium Glaser Glaser Diyne Side-Product Cu_Acetylide->Glaser Oxidative Coupling Iminium Iminium Ion Iminium->Product Aminal Aminal Side-Product Iminium->Aminal Excess Amine Product->Cu_Cat Catalyst Regeneration O2 O2 / Cu(II) O2->Glaser

Fig 1. Catalytic cycle of Cu-mediated A3 coupling highlighting desired pathways and side-products.

Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of diyne side-product instead of 1,6-Bis(Morpholino)-2-Hexyne? A1: The formation of the diyne (1,10-bis(morpholino)deca-4,6-diyne) is a classic Glaser oxidative homocoupling side-reaction 2. In the A3 catalytic cycle, the terminal alkyne forms a copper(I)-acetylide intermediate. If trace oxygen is present, or if Cu(II) species are not fully reduced, this intermediate undergoes oxidative dimerization rather than nucleophilic addition to the iminium ion 3. Causality & Fix: Ensure strict Schlenk techniques. Degas all solvents using the freeze-pump-thaw method. Use a Cu(I) salt (like CuI) and add a sacrificial reductant (e.g., sodium ascorbate) to lock copper in the +1 oxidation state.

Q2: I am observing incomplete alkyne conversion and the formation of aminal byproducts. How can I shift the equilibrium? A2: The A3 cross-coupling relies on the in situ generation of an iminium ion from formaldehyde and morpholine. If the Cu-acetylide formation is the rate-limiting step, the iminium ion can react with excess morpholine to form a stable, unreactive aminal (bis(morpholino)methane) 4. Causality & Fix: Pre-mix the paraformaldehyde and morpholine for 30 minutes at 60 °C to establish the iminium equilibrium before adding the alkyne and copper catalyst. Using a slight excess of paraformaldehyde (1.2 equiv) compensates for evaporative loss and drives the equilibrium toward the iminium ion.

Q3: The cross-coupling yield is excellent by LC-MS, but my isolated yields are consistently low. Why is the product stuck to the baseline on silica? A3: 1,6-Bis(Morpholino)-2-Hexyne contains two highly Lewis-basic morpholine rings flanking an internal alkyne. This structural motif acts as a strong multidentate chelator for transition metals. It traps the copper catalyst within the product matrix, causing it to streak or irreversibly bind to standard acidic silica gel. Causality & Fix: You must out-compete the product's chelation. Quench the reaction with a saturated aqueous solution of disodium EDTA (Na₂EDTA). Furthermore, avoid standard silica; purify via basic alumina chromatography to prevent protonation and degradation of the morpholine rings.

Quantitative Data: Reaction Conditions vs. Side-Product Formation

The table below summarizes the causality between specific catalytic environments and the resulting ratio of desired product to Glaser diyne side-product.

Catalyst SystemAtmosphereAdditive / ReductantAlkyne Conversion (%)Product : Diyne Ratio
CuCl₂ (10 mol%)AirNone45%1 : 2
CuI (5 mol%)N₂None78%5 : 1
CuI (5 mol%)ArgonSodium Ascorbate (10 mol%)96%>99 : 1
Cu-Polymer (ppm)ArgonSolvent-free98%>99 : 1

Step-by-Step Optimized Methodology

This protocol is designed as a self-validating system . Visual cues are built into the workflow to confirm that intermediates have formed correctly and side-reactions have been suppressed.

Step 1: Iminium Precursor Generation

  • In an oven-dried Schlenk flask under an Argon atmosphere, combine paraformaldehyde (1.2 mmol) and morpholine (1.2 mmol) in anhydrous, degassed toluene (2 mL).

  • Heat the mixture at 60 °C for 30 minutes. Validation: The cloudy paraformaldehyde suspension will clarify into a homogenous solution, confirming successful iminium ion generation and preventing aminal accumulation.

Step 2: Catalyst Activation

  • In a separate Argon-purged vial, suspend CuI (5 mol%) and sodium ascorbate (10 mol%) in 1 mL of degassed toluene. Validation: The ascorbate ensures any trace Cu(II) is reduced to Cu(I), visually maintaining a pale/colorless suspension rather than turning blue/green.

Step 3: Cross-Coupling Reaction

  • Transfer the catalyst suspension to the Schlenk flask containing the iminium solution.

  • Dropwise, add 5-morpholinopent-1-yne (1.0 mmol).

  • Stir the mixture at 90 °C for 12 hours. Validation: The solution will transition from pale yellow to deep amber, indicating active Cu-acetylide turnover.

Step 4: Demetallation Workup (Critical Step)

  • Cool the reaction to room temperature.

  • Add 5 mL of 0.5 M aqueous Na₂EDTA and stir vigorously for 1 hour. Validation: A successful demetallation is visually confirmed when the aqueous layer turns bright blue (indicating the formation of the Cu-EDTA complex) and the organic layer clarifies. If the organic layer remains green/brown, extend the stirring time.

Step 5: Isolation

  • Extract the clarified mixture with EtOAc (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via basic alumina chromatography (eluting with Hexanes/EtOAc) to yield pure 1,6-Bis(Morpholino)-2-Hexyne.

References

  • 1,6-BIS(MORPHOLINO)-2-HEXYNE — Chemical Substance Information. nextsds.com. 1

  • Solvent-Free A3 and KA2 Coupling Reactions with mol ppm Level Loadings of a Polymer-Supported Copper(II)–Bipyridine Complex for Green Synthesis of Propargylamines. acs.org. 4

  • BJOC - Search Results - Beilstein Journals (Glaser Coupling Side-Products). beilstein-journals.org. 2

  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. fit.edu.3

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1,6-Bis(morpholino)-2-hexyne vs. 1,6-Bis(pyrrolidino)-2-hexyne

As a Senior Application Scientist, evaluating bifunctional building blocks requires looking beyond basic structural connectivity. 1,6-Bis(morpholino)-2-hexyne and 1,6-Bis(pyrrolidino)-2-hexyne share an identical 2-hexyne...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating bifunctional building blocks requires looking beyond basic structural connectivity. 1,6-Bis(morpholino)-2-hexyne and 1,6-Bis(pyrrolidino)-2-hexyne share an identical 2-hexyne carbon scaffold, yet they exhibit radically divergent chemical behaviors. This divergence is entirely dictated by a single heteroatom substitution at the terminal heterocyclic rings: the presence of an oxygen atom in morpholine versus the all-carbon backbone of pyrrolidine.

This guide provides an in-depth, objective comparison of their physicochemical properties, reactivity vectors, and transition-metal compatibility, supported by self-validating experimental protocols.

The Basicity Paradigm: Structural Causality

The fundamental driver of reactivity differences between these two molecules is their basicity, which directly correlates with nucleophilicity and ligand-coordination strength.

Pyrrolidine is a highly basic, purely aliphatic secondary amine (conjugate acid pKa ~11.27). When incorporated into the 1,6-bis(amine)-2-hexyne scaffold, the terminal nitrogens act as powerful nucleophiles and strong σ -donors [1]. Conversely, morpholine contains an electronegative oxygen atom at the 4-position. Through through-bond inductive electron withdrawal, this oxygen pulls electron density away from the nitrogen lone pair, drastically reducing its basicity (conjugate acid pKa ~8.36) [2].

This ~3-order-of-magnitude difference in proton affinity dictates how these molecules behave in both substitution reactions and transition-metal-catalyzed transformations.

Quantitative Physicochemical Comparison
Property / Metric1,6-Bis(morpholino)-2-hexyne1,6-Bis(pyrrolidino)-2-hexyne
Molecular Formula C₁₄H₂₄N₂O₂C₁₄H₂₄N₂
Molecular Weight 252.36 g/mol 220.36 g/mol
Terminal Amine pKa ~8.36~11.27
Nucleophilicity Moderate (Inductively dampened)Strong (Unhindered, electron-rich)
Ring Conformation Rigid Chair (Higher steric profile)Flexible Envelope (Lower steric profile)
Physiological State (pH 7.4) ~10% Unprotonated (High BBB permeability)>99.9% Protonated (Low BBB permeability)
Primary MedChem Use Basicity-tuning, LogD optimization [5]High-affinity electrostatic anchoring

Divergent Reactivity Vectors

Amine-Directed Reactivity: Alkylation and Quaternization

When subjected to electrophiles (e.g., alkyl halides), the pyrrolidino analog undergoes rapid SN​2 quaternization. The lack of inductive withdrawal and the flexible envelope conformation of the pyrrolidine ring make the nitrogen lone pair highly accessible. The morpholino analog reacts significantly slower. This kinetic difference is highly advantageous when controlled, partial functionalization (mono-alkylation) is required, as the morpholino derivative resists over-alkylation.

Alkyne-Directed Reactivity: Transition-Metal Compatibility

The internal 2-hexyne moiety is a prime candidate for functionalization, such as catalytic hydration to form ketones [3]. However, transition-metal catalysts (particularly soft Lewis acids like Au(I), Pt(II), or Ru(II)) are highly sensitive to the basicity of the substrate's functional groups [4].

  • Catalyst Poisoning: The strongly basic pyrrolidino nitrogens act as competitive ligands. They aggressively coordinate to cationic gold species (e.g., [Au(I)]⁺), displacing the alkyne and completely shutting down the catalytic cycle.

  • Catalyst Compatibility: The morpholino analog, being a significantly weaker σ -donor, does not outcompete the alkyne for the metal center. This allows metal-catalyzed alkyne additions to proceed smoothly without the need for stoichiometric acid additives to mask the amines.

ReactivityLogic Core 1,6-Bis(amine)-2-hexyne Core Morph Morpholino Analog (O-Heteroatom) Core->Morph Pyrro Pyrrolidino Analog (All-Carbon Ring) Core->Pyrro Inductive Inductive Electron Withdrawal pKa ~ 8.36 Morph->Inductive Donor Strong Sigma Donor pKa ~ 11.27 Pyrro->Donor CatComp Transition Metal Compatible (Au/Ru Catalysis) Inductive->CatComp SlowAlk Controlled/Slow Alkylation Inductive->SlowAlk CatPois Catalyst Poisoning (Competitive Ligand) Donor->CatPois FastAlk Rapid SN2 Quaternization Donor->FastAlk

Caption: Electronic and structural logic dictating the reactivity of morpholino vs. pyrrolidino alkynes.

Self-Validating Experimental Protocols

To objectively demonstrate these reactivity differences, the following self-validating workflows have been designed. Each protocol includes internal controls to ensure data integrity.

Protocol A: Comparative Amine Quaternization Kinetics

This experiment quantifies the nucleophilicity gap between the two compounds via reaction with benzyl bromide (BnBr).

Rationale: Acetonitrile (MeCN) is chosen as a polar aprotic solvent to strip solvation shells from the amines, maximizing SN​2 reaction rates. Biphenyl is used as an inert internal standard to validate HPLC injection volumes.

  • Preparation: Prepare a 0.1 M solution of 1,6-Bis(morpholino)-2-hexyne and a separate 0.1 M solution of 1,6-Bis(pyrrolidino)-2-hexyne in anhydrous MeCN. Add 0.05 M biphenyl to both as an internal standard.

  • Initiation: Equilibrate both solutions at 25°C. Add 1.0 equivalent of Benzyl Bromide to each flask simultaneously under vigorous stirring.

  • Kinetic Sampling: At t=5,15,30,60,and 120 minutes, extract a 50 µL aliquot from each reaction.

  • Quenching: Immediately dilute the aliquot into 950 µL of a quenching solution (50:50 Water:MeCN containing 0.1% Trifluoroacetic acid). The TFA instantly protonates unreacted amines, halting the SN​2 reaction.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC (UV detection at 210 nm and 254 nm).

  • Validation: Plot the depletion of the starting amine (normalized to the biphenyl peak) over time to calculate the pseudo-first-order rate constants. The pyrrolidino analog will exhibit a rate constant exponentially higher than the morpholino analog.

Workflow Prep Reagent Prep: Amines + BnBr + IS React Reaction Setup: MeCN, 25°C, Stirring Prep->React Sample Kinetic Sampling: Aliquots over 120 min React->Sample Quench Quench & Dilute: 0.1% TFA in H2O Sample->Quench Analyze HPLC-UV Analysis: Quantify Unreacted Amine Quench->Analyze Data Data Processing: Calculate Rate Constants Analyze->Data

Caption: Step-by-step experimental workflow for comparative amine quaternization kinetics.

Protocol B: Gold-Catalyzed Alkyne Hydration (Catalyst Poisoning Assay)

This protocol assesses the compatibility of the internal alkyne with cationic gold catalysis [4].

Rationale: [(IPr)AuCl] combined with AgSbF₆ generates a highly active, naked [Au(I)]⁺ species. If the terminal amine is too basic, it will irreversibly bind the gold, preventing the hydration of the 2-hexyne core into its corresponding ketone.

  • Catalyst Activation: In a vial, combine 5 mol% [(IPr)AuCl] and 5 mol% AgSbF₆ in 1,4-dioxane. Stir for 10 minutes in the dark to precipitate AgCl, generating the active cationic gold catalyst.

  • Reaction Setup: Add 1.0 mmol of the target alkyne (either the morpholino or pyrrolidino derivative) and 2.0 equivalents of H₂O.

  • Control: Run a parallel blank reaction containing the alkyne and water, but without the gold catalyst, to validate that background hydration does not occur.

  • Incubation: Heat the sealed vials to 80°C for 12 hours.

  • Workup & NMR Analysis: Cool to room temperature, filter through a short pad of silica to remove metal residues, and concentrate. Analyze the crude mixture via ¹H-NMR.

  • Expected Outcome: The morpholino derivative will yield the hydrated ketone product (evidenced by the disappearance of propargylic protons and the appearance of α -carbonyl protons). The pyrrolidino derivative will show near-quantitative recovery of the starting material, proving catalyst poisoning by the strongly basic pyrrolidine rings.

References

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Available at:[Link]

  • Integrating Au Catalysis and Engineered Amine Dehydrogenase for the Chemoenzymatic Synthesis of Chiral Aliphatic Amines. JACS Au - ACS Publications. Available at:[Link]

  • Ligand Effects in the Gold Catalyzed Hydration of Alkynes. ResearchGate. Available at:[Link]

Comparative

A Comparative Guide to Validating the Purity of Synthesized 1,6-Bis(Morpholino)-2-Hexyne Using High-Performance Liquid Chromatography

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of regulatory compliance, safety, and efficacy. For novel molecules such a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of regulatory compliance, safety, and efficacy. For novel molecules such as 1,6-Bis(Morpholino)-2-Hexyne, a robust and validated analytical method is not just a procedural formality but a critical determinant of its potential as a therapeutic agent or a key intermediate. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 1,6-Bis(Morpholino)-2-Hexyne, complete with detailed experimental protocols and supporting data.

The structure of 1,6-Bis(Morpholino)-2-Hexyne, featuring two morpholino groups and an internal alkyne, presents unique analytical challenges. The tertiary amine functionalities can lead to peak tailing on traditional silica-based columns, while the alkyne group lacks a strong chromophore, potentially complicating UV detection. This guide will navigate these challenges, offering a scientifically sound approach to method development and validation.

The Primacy of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerhouse in the pharmaceutical industry for separating, identifying, and quantifying compounds.[1] Its versatility makes it the primary choice for purity analysis of active pharmaceutical ingredients (APIs) and their intermediates.[2][3]

A well-developed HPLC method offers several advantages:

  • High Resolution: Capable of separating the main compound from closely related impurities.

  • Quantitative Accuracy: Provides precise quantification of the main peak and any impurities.[4]

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize separation.[5]

  • Regulatory Acceptance: HPLC is a well-established and accepted technique by regulatory bodies worldwide.[1][4]

However, the development of a robust HPLC method is a systematic process requiring a deep understanding of the analyte's chemistry and chromatographic principles.[3][6]

Comparative Analysis of Purity Validation Techniques

While HPLC is a dominant technique, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture. Below is a comparison of HPLC with other relevant analytical techniques for 1,6-Bis(Morpholino)-2-Hexyne.

Technique Principle Strengths for 1,6-Bis(Morpholino)-2-Hexyne Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.High resolving power for impurities, quantitative.The alkyne and morpholine groups are not strong chromophores, potentially leading to low sensitivity.
Gas Chromatography (GC) Partitioning in a gaseous mobile phase.Suitable for volatile compounds; can be coupled with Mass Spectrometry (GC-MS) for impurity identification.[2]1,6-Bis(Morpholino)-2-Hexyne may have low volatility, requiring high temperatures that could lead to degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC for detecting minor impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive and provides molecular weight information, crucial for impurity identification when coupled with a separation technique (LC-MS).Does not provide quantitative information on its own without careful calibration.
Thin Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Quick, simple, and inexpensive for preliminary purity checks and reaction monitoring.[7]Not quantitative, lower resolution compared to HPLC.[7]

Expert Insight: For a compound like 1,6-Bis(Morpholino)-2-Hexyne, a multi-pronged approach is advisable. HPLC serves as the primary quantitative method for purity, while LC-MS is invaluable for identifying unknown impurities. NMR provides essential structural confirmation of the main compound.

Developing a Validated HPLC Method for 1,6-Bis(Morpholino)-2-Hexyne

The development of a stability-indicating HPLC method requires a systematic approach to optimize separation and ensure the method is fit for its intended purpose.[8][9]

Workflow for HPLC Method Development and Validation

HPLC Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) node_analyte Analyte Characterization (pKa, Solubility, UV Spectra) node_initial Initial Method Scouting (Column, Mobile Phase, Detector) node_analyte->node_initial node_optimization Method Optimization (Gradient, Flow Rate, Temperature) node_initial->node_optimization node_specificity Specificity node_optimization->node_specificity node_linearity Linearity & Range node_specificity->node_linearity node_accuracy Accuracy node_linearity->node_accuracy node_precision Precision (Repeatability, Intermediate) node_accuracy->node_precision node_lod_loq LOD & LOQ node_precision->node_lod_loq node_robustness Robustness node_lod_loq->node_robustness node_final Final Validated Method node_robustness->node_final

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocol: HPLC Purity Determination

This protocol outlines a starting point for the analysis of 1,6-Bis(Morpholino)-2-Hexyne. Optimization will be necessary based on the specific instrumentation and observed impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector or, ideally, a Mass Spectrometer (MS).[9]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • HPLC-grade acetonitrile and water.

  • Formic acid or trifluoroacetic acid.

  • 1,6-Bis(Morpholino)-2-Hexyne reference standard and synthesized sample.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or MS detection).

  • Injection Volume: 10 µL

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: A C18 column is a versatile starting point for a wide range of organic molecules.[8]

  • Acidified Mobile Phase: The addition of an acid like formic acid helps to protonate the tertiary amine groups of the morpholine rings. This minimizes their interaction with residual silanols on the silica-based stationary phase, leading to improved peak shape and reduced tailing.[10]

  • Gradient Elution: A gradient is employed to ensure that both polar and non-polar impurities are eluted from the column within a reasonable timeframe.[6]

  • Low UV Wavelength (210 nm): Since the molecule lacks a strong chromophore, detection at a low wavelength is necessary to achieve adequate sensitivity. However, this can also increase baseline noise and detection of mobile phase impurities.[11]

Method Validation According to ICH Guidelines

Once an optimized method is established, it must be validated to ensure it is suitable for its intended purpose.[12][13][14] The key validation parameters are outlined in the ICH Q2(R1) guideline.[13]

Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[13]Peak purity analysis (e.g., using a diode array detector) should show no co-eluting peaks.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte.[12]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]For purity, typically 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.[13]Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[12]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]No significant change in results with minor variations in flow rate, temperature, and mobile phase composition.

Data Presentation and Interpretation

A typical chromatogram from a successful HPLC analysis would show a major peak for 1,6-Bis(Morpholino)-2-Hexyne and smaller peaks for any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Example Purity Calculation:

Hypothetical Data Summary

Analyte Retention Time (min) Area (%)
Impurity 14.20.15
Impurity 26.80.25
1,6-Bis(Morpholino)-2-Hexyne10.599.5
Impurity 312.10.10

Alternative and Complementary Analytical Techniques

While HPLC is the cornerstone for purity determination, other techniques provide valuable, often orthogonal, information.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities, GC-MS is a powerful tool.[2]

Experimental Protocol: GC-MS for Volatile Impurities

1. Instrumentation:

  • Gas chromatograph with a Mass Spectrometer detector.

  • A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).[2]

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2]

  • Carrier Gas: Helium at a constant flow.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Quantitative NMR (qNMR)

qNMR can provide an absolute purity value without the need for a reference standard of the same compound.

Conceptual Workflow for qNMR

qNMR Workflow node_sample Prepare Sample with Internal Standard node_acquire Acquire 1H NMR Spectrum (Ensure full relaxation) node_sample->node_acquire node_integrate Integrate Peaks of Analyte and Standard node_acquire->node_integrate node_calculate Calculate Purity based on Integral Ratios node_integrate->node_calculate

Caption: Conceptual workflow for quantitative NMR (qNMR) analysis.

Conclusion

Validating the purity of a synthesized compound like 1,6-Bis(Morpholino)-2-Hexyne is a multi-faceted process that demands a robust and well-validated analytical method. High-Performance Liquid Chromatography stands out as the primary technique due to its high resolution, quantitative accuracy, and regulatory acceptance. The development of a successful HPLC method for this specific molecule hinges on addressing the challenges posed by its tertiary amine groups and weak UV chromophore, which can be overcome through the use of an acidified mobile phase and low-wavelength UV detection or, preferably, mass spectrometric detection.

While HPLC provides the cornerstone of purity analysis, a comprehensive validation strategy should be complemented by orthogonal techniques such as GC-MS for volatile impurities and qNMR for absolute purity determination. By adopting a systematic and scientifically-driven approach to method development and validation, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, paving the way for successful downstream applications.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • LCGC. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. Available at: [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available at: [Link]

  • SIELC. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Available at: [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • PubMed. (2017, September 20). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Available at: [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • ACS Publications. (2008, June 13). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Available at: [Link]

  • ACS Publications. (2024, March 15). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Available at: [Link]

  • ResearchGate. (2022, March 7). We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?. Available at: [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Available at: [Link]

  • LCGC. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • IJRPR. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Available at: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • ResearchGate. (2013, February 3). What would be the quickest and simplest way to test the purity of a compound after synthesis?. Available at: [Link]

Sources

Validation

A Comparative Guide to the Kinetic Profiles of 1,6-Bis(Morpholino)-2-Hexyne and 2-Hexyne-1,6-Diol

Introduction In the landscape of drug discovery and development, the selection of appropriate chemical scaffolds is paramount to the success of a therapeutic candidate. Propargylamines and propargyl alcohols are two clas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the selection of appropriate chemical scaffolds is paramount to the success of a therapeutic candidate. Propargylamines and propargyl alcohols are two classes of compounds that have garnered significant attention as versatile building blocks in medicinal chemistry.[1] Their utility stems from the reactive nature of the alkyne moiety, which can participate in a variety of chemical transformations, including cycloadditions, cycloisomerizations, and condensation reactions.[1] This guide presents an in-depth evaluation of the kinetic differences between two representative molecules: 1,6-Bis(Morpholino)-2-Hexyne, a propargylamine derivative, and 2-Hexyne-1,6-diol, a propargyl alcohol.

While direct comparative kinetic data for these specific compounds is not extensively available in the public domain, this guide will leverage established principles of physical organic chemistry to predict and rationalize their relative reactivities. We will delve into the electronic and steric influences of the morpholino and hydroxyl functional groups on the alkyne's reactivity, provide a detailed protocol for a comparative kinetic study, and present the expected outcomes in a clear, data-driven format. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for their synthetic endeavors.

Theoretical Framework: Unpacking the Kinetic Differences

The reactivity of the alkyne triple bond in both 1,6-Bis(Morpholino)-2-Hexyne and 2-Hexyne-1,6-diol is modulated by the electronic and steric nature of their respective substituents. Understanding these influences is key to predicting their kinetic behavior in chemical reactions.

Electronic Effects

The primary electronic difference between the two compounds lies in the nature of the atoms attached to the propargylic carbons: nitrogen in the case of 1,6-Bis(Morpholino)-2-Hexyne and oxygen in 2-Hexyne-1,6-diol.

  • 1,6-Bis(Morpholino)-2-Hexyne: The morpholino group is generally considered to be electron-withdrawing due to the inductive effect of the oxygen atom within the ring.[2] This electron-withdrawing character can reduce the electron density of the adjacent nitrogen atom, thereby decreasing its nucleophilicity compared to a simple secondary amine.[2] However, the nitrogen lone pair can still participate in reactions, and its influence on the alkyne will be reaction-dependent. In reactions where the nitrogen lone pair can stabilize a developing positive charge at the propargylic position, an activating effect may be observed.

  • 2-Hexyne-1,6-diol: The hydroxyl group is also electron-withdrawing via induction. However, the oxygen lone pairs can play a crucial role in stabilizing adjacent carbocations through resonance, a phenomenon that can be particularly important in the transition states of certain reactions. For example, in the hydroazidation of propargylic alcohols, the hydroxyl group is believed to play a crucial role in stabilizing the resulting vinyl azide product.

Steric Considerations

Steric hindrance can significantly impact reaction rates by impeding the approach of reactants.[3]

  • 1,6-Bis(Morpholino)-2-Hexyne: The morpholino group is sterically more demanding than a hydroxyl group.[4] The chair-like conformation of the morpholine ring presents a larger spatial footprint, which can hinder the access of reagents to the alkyne core.[4] This steric bulk is likely to result in slower reaction rates for 1,6-Bis(Morpholino)-2-Hexyne compared to 2-Hexyne-1,6-diol in reactions sensitive to steric effects.

  • 2-Hexyne-1,6-diol: The hydroxyl groups are relatively small and offer less steric hindrance, allowing for easier access of reactants to the alkyne.

Hypothetical Kinetic Data: A Comparative Overview

While direct experimental data is lacking, we can postulate the expected kinetic outcomes for a representative reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

CompoundPredicted Relative Rate Constant (k_rel)Predicted Activation Energy (Ea)Rationale
1,6-Bis(Morpholino)-2-Hexyne SlowerHigherThe electron-withdrawing nature of the morpholino group may slightly deactivate the alkyne towards electrophilic attack. More significantly, the steric bulk of the two morpholino groups is expected to increase the activation energy by hindering the approach of the azide and the copper catalyst.[3]
2-Hexyne-1,6-diol FasterLowerThe smaller hydroxyl groups present less steric hindrance, allowing for more facile approach of the reactants. The hydroxyl groups may also participate in hydrogen bonding with the azide or catalyst, potentially pre-organizing the transition state and lowering the activation energy.

Experimental Protocol: A Framework for Kinetic Evaluation

To empirically validate the predicted kinetic differences, a robust experimental protocol is essential. The following outlines a detailed procedure for a comparative kinetic study using in-situ monitoring by Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Objective

To determine the pseudo-first-order rate constants for the reaction of 1,6-Bis(Morpholino)-2-Hexyne and 2-Hexyne-1,6-diol with a model azide in a CuAAC reaction.

Materials
  • 1,6-Bis(Morpholino)-2-Hexyne

  • 2-Hexyne-1,6-diol

  • Benzyl azide (or other suitable azide)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer (400 MHz or higher)

  • Thermostatted NMR probe

Workflow for Comparative Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of alkynes, azide, catalyst, base, and internal standard in DMSO-d6 C In an NMR tube, combine the alkyne, azide, and internal standard solutions A->C B Equilibrate NMR probe to desired temperature (e.g., 298 K) D Acquire initial NMR spectrum (t=0) B->D C->D E Initiate reaction by adding the catalyst and base solution D->E F Immediately start acquiring a series of 1H NMR spectra at regular time intervals E->F G Integrate the signals of a reactant (e.g., alkyne propargylic protons) and the internal standard in each spectrum F->G H Calculate the concentration of the reactant at each time point G->H I Plot ln([Reactant]) vs. time H->I J Determine the pseudo-first-order rate constant (k) from the slope of the line I->J

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,6-Bis(Morpholino)-2-Hexyne

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1,6-Bis(Morpholino)-2-Hexyne. The procedures outlined herein are designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1,6-Bis(Morpholino)-2-Hexyne. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The causality behind each procedural step is explained to foster a deep understanding of the chemical hazards and the rationale for the recommended safety measures.

Hazard Identification and Core Safety Principles

A thorough understanding of a compound's chemical properties is the foundation of its safe handling and disposal. 1,6-Bis(Morpholino)-2-Hexyne possesses distinct structural features—two morpholine rings and an internal alkyne—that dictate its hazard profile and the necessary disposal precautions.

Causality of Hazards:

  • Morpholine Moiety: The presence of two morpholine groups is a primary driver of the compound's hazard profile. Morpholine itself is a flammable liquid that can cause severe skin burns, eye damage, and is harmful if swallowed.[1][2] The Occupational Safety and Health Agency (OSHA) classifies anhydrous morpholine as toxic by absorption through the skin and inhalation, as well as corrosive and flammable.[2]

  • Internal Alkyne: A critical distinction must be made between internal and terminal alkynes. Terminal alkynes have an acidic proton on a triple-bonded carbon, which can form highly reactive and potentially explosive acetylide anions, especially with certain metals.[3] 1,6-Bis(Morpholino)-2-Hexyne is an internal alkyne , meaning the triple bond is not at the end of the carbon chain. It therefore lacks this acidic proton, significantly mitigating the risk of explosive acetylide formation. Consequently, a specific quenching step to neutralize acetylides is not required for this compound.

  • Overall Classification: According to its Globally Harmonized System (GHS) classification, 1,6-Bis(Morpholino)-2-Hexyne is identified as a skin and eye irritant and may cause respiratory irritation or drowsiness.[4]

Summary of Hazard Information:

Hazard Classification GHS Hazard Code Description Primary Contributor
Skin Irritation, Category 2 H315 Causes skin irritation.[4] Morpholine Moiety
Eye Irritation, Category 2 H319 Causes serious eye irritation.[4] Morpholine Moiety

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H336 | May cause respiratory irritation or drowsiness.[4] | Morpholine Moiety |

Required Personal Protective Equipment (PPE)

Based on the identified hazards, all handling and disposal procedures must be conducted while wearing appropriate PPE to prevent exposure.

  • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes that can cause severe eye damage.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[1]

  • Body Protection: A flame-resistant lab coat should be worn to protect against chemical splashes.[1]

  • Work Area: All waste handling and consolidation must be performed within a certified chemical fume hood to prevent the inhalation of any vapors.[1][3]

Waste Segregation and Containerization

Proper segregation is the cornerstone of a safe laboratory waste management program. 1,6-Bis(Morpholino)-2-Hexyne is classified as a non-halogenated organic waste .[5]

Container Requirements:

  • Selection: All waste containing 1,6-Bis(Morpholino)-2-Hexyne must be collected in a dedicated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Labeling: The container must be clearly and securely labeled. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "1,6-Bis(Morpholino)-2-Hexyne".[1]

    • An accurate list of all other constituents in the container (e.g., solvents, reactants) with estimated percentages.[6]

  • Condition: The container must be in good condition, free of leaks, and have a tightly sealing cap.[7] Keep the container closed at all times except when adding waste.[7]

Step-by-Step Disposal Protocols

The correct disposal procedure depends on the form of the waste. Follow the appropriate protocol below.

Protocol A: Disposal of Unused or Expired Pure Compound

This protocol applies to the original, unopened, or partially used container of 1,6-Bis(Morpholino)-2-Hexyne.

Step 1: Container Inspection

  • Ensure the original container is securely sealed and not compromised.

Step 2: Labeling for Disposal

  • Affix a "Hazardous Waste" label to the container.

  • Write the full chemical name on the label.

Step 3: Storage and Pickup

  • Do not attempt to open, dilute, or alter the pure compound.

  • Store the labeled container in a designated satellite accumulation area, segregated from incompatible materials like strong oxidizing agents.[8]

  • Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor.[8]

Protocol B: Disposal of Reaction Mixtures and Contaminated Materials

This protocol applies to liquid waste from chemical reactions and solid waste contaminated with 1,6-Bis(Morpholino)-2-Hexyne.

For Liquid Waste (e.g., reaction mixtures, solvent rinses):

Step 1: Ensure Reaction is Complete

  • Before disposal, ensure the chemical reaction is complete and thermally quenched. If the reaction was run at an elevated temperature, allow it to cool to room temperature. For exothermic quenching processes, it is crucial to cool the reaction mixture to 0 °C in an ice bath before adding any quenching agents.[3]

Step 2: Waste Collection

  • Carefully transfer the liquid waste into the designated non-halogenated organic hazardous waste container.

  • Avoid overfilling the container; a safe maximum is typically 90% capacity to allow for vapor expansion.

Step 3: Container Sealing and Storage

  • Tightly seal the waste container and store it in a designated satellite accumulation area with secondary containment.[1]

For Solid Waste (e.g., contaminated gloves, pipette tips, silica gel, absorbent materials):

Step 1: Collection

  • Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container lined with a durable plastic bag.[9]

Step 2: Labeling and Sealing

  • Label the container as "Hazardous Solid Waste" and list "1,6-Bis(Morpholino)-2-Hexyne" and any other chemical contaminants.

  • Securely seal the container or bag.

Step 3: Final Disposal

  • Arrange for pickup of all sealed and labeled hazardous waste containers by your institution's EHS department.[9]

Spill Management Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

For Small Spills (contained within a chemical fume hood):

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Ensure PPE: Confirm you are wearing the appropriate PPE as described in Section 2.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8]

  • Collection: Using non-sparking tools, carefully collect the absorbent material and place it into the designated solid hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.

For Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert others and activate any emergency alarms.

  • Isolate: Close the doors to the affected area to contain any vapors.[8]

  • Contact EHS: Contact your institution's EHS or emergency response team immediately.[8]

  • Do Not Re-enter: Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel to clear the area.[8]

Visualization: Disposal Decision Workflow

The following diagram outlines the logical workflow for making decisions regarding the disposal of 1,6-Bis(Morpholino)-2-Hexyne waste.

DisposalWorkflow Disposal Decision Workflow for 1,6-Bis(Morpholino)-2-Hexyne start Identify Waste Containing 1,6-Bis(Morpholino)-2-Hexyne waste_type What is the form of the waste? start->waste_type pure_compound Unused / Expired Pure Compound waste_type->pure_compound Pure reaction_mixture Liquid Waste (Reaction Mixture, Rinsate) waste_type->reaction_mixture Liquid contaminated_solid Contaminated Solid Waste (PPE, Absorbent, Labware) waste_type->contaminated_solid Solid spill_material Spill Cleanup Material waste_type->spill_material Spill label_pure 1. Secure original container. 2. Apply 'Hazardous Waste' label. 3. List full chemical name. pure_compound->label_pure collect_liquid 1. Cool reaction if necessary. 2. Transfer to labeled, compatible non-halogenated waste container. reaction_mixture->collect_liquid collect_solid 1. Place in a dedicated, sealed hazardous solid waste container. 2. Label with all chemical contents. contaminated_solid->collect_solid spill_material->collect_solid store Store in designated satellite accumulation area with secondary containment. label_pure->store collect_liquid->store collect_solid->store ehs_pickup Arrange for pickup by Institutional EHS. store->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of 1,6-Bis(Morpholino)-2-Hexyne waste.

References

  • Proper Disposal Procedures for SP-Alkyne: A Guide for Labor
  • 1,6-BIS(MORPHOLINO)
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. Benchchem.
  • Essential Safety and Disposal Procedures for AF568 Alkyne, 5-Isomer. Benchchem.
  • Morpholine (HSG 92, 1995). INCHEM.
  • Morpholine Safety D
  • Morpholine - Safety D
  • HAZARDOUS WASTE SEGREG
  • procedure for disposing of hazardous waste. MIT Environmental Health & Safety.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Bis(Morpholino)-2-Hexyne
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